Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGYIFDVIDYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635023 | |
| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676607-31-1 | |
| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of spirocyclic scaffolds.
Core Chemical Properties
This compound is a heterocyclic organic compound featuring a spirocyclic system where an indoline and a piperidine ring are fused at a single carbon atom. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 288.39 g/mol | [1][3] |
| IUPAC Name | This compound | [2][3] |
| CAS Numbers | 676607-31-1, 180465-84-3 | [1][3] |
| InChI Key | UIEGYIFDVIDYHB-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31 | [1][2] |
| Physical Form | White to Yellow Solid | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
| Purity | 95% - 97% (as reported by commercial suppliers) | [3] |
Note: Multiple CAS numbers are associated with this compound, which may indicate different suppliers or batches. The hydrochloride salt of this compound is also commercially available under CAS number 1243474-66-9.[4][5]
Spectroscopic Data (Representative)
Table 2: Representative Spectroscopic Data for a Structurally Similar Spiro[indoline-3,4'-piperidine] Derivative
| Technique | Data (for a related compound) |
| ¹H NMR | Expected signals for aromatic protons of the indoline ring, methylene protons of the piperidine and indoline rings, and a characteristic singlet for the tert-butyl group. |
| ¹³C NMR | Expected signals for aromatic carbons, aliphatic carbons of the piperidine and indoline rings, the spiro carbon, and carbons of the Boc protecting group. |
| Mass Spec. | Expected molecular ion peak [M]+ and fragmentation patterns corresponding to the loss of the Boc group and other fragments. |
| FTIR (cm⁻¹) | Expected characteristic peaks for N-H stretching (indoline), C-H stretching (aliphatic and aromatic), C=O stretching (carbamate), and C-N stretching. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the construction of the spirocyclic core. While a specific, detailed protocol for this exact molecule is not published, a general synthetic strategy can be inferred from the synthesis of analogous spiro[indoline-3,4'-piperidine] derivatives. A common approach is the Pictet-Spengler reaction or similar cyclization strategies.
General Experimental Protocol for the Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives:
A representative synthesis involves the reaction of an appropriate indole derivative with a piperidone precursor, followed by cyclization. The Boc protecting group is typically introduced to the piperidine nitrogen either before or after the formation of the spirocyclic core.
Example Reaction:
A mixture of an N-protected tryptamine derivative and a 4-piperidone derivative can be subjected to acidic conditions to promote a Pictet-Spengler-type cyclization, yielding the spiro[indoline-3,4'-piperidine] scaffold. Subsequent protection or deprotection steps can be employed to obtain the desired final product.
Generalized synthetic workflow for spiro[indoline-3,4'-piperidines].
Biological Activity and Drug Development
The spiro[indoline-3,4'-piperidine] scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have shown significant potential as therapeutic agents, particularly in the field of oncology.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary area of interest for this scaffold is the inhibition of receptor tyrosine kinases, such as c-Met and Anaplastic Lymphoma Kinase (ALK).[6] Dysregulation of these kinases is a known driver in the progression of various cancers. The rigid, three-dimensional structure of the spirocyclic system allows for precise orientation of substituents to interact with the ATP-binding pocket of these kinases, leading to their inhibition.
While specific inhibitory data for this compound is not available, other derivatives have demonstrated potent inhibitory activity against c-Met and ALK.[6] This suggests that the title compound could serve as a valuable building block or intermediate in the synthesis of more complex and potent kinase inhibitors.
Inhibition of the c-Met/ALK signaling pathway by the spiro scaffold.
Role as a Synthetic Building Block
The Boc-protected nitrogen of the piperidine ring and the secondary amine of the indoline ring provide two reactive sites for further chemical modification. This makes this compound a versatile intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The Boc group can be easily removed under acidic conditions, allowing for the introduction of various substituents on the piperidine nitrogen.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.
Table 3: Hazard Information
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
It is recommended to consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.[3]
Conclusion
This compound is a valuable chemical entity with significant potential in medicinal chemistry. Its spirocyclic core is a key pharmacophore for the development of potent kinase inhibitors, particularly targeting the c-Met and ALK signaling pathways implicated in cancer. While detailed experimental data for this specific compound is limited, the available information on related structures underscores its importance as a versatile building block for the synthesis of novel therapeutic agents. Further research into the specific biological activities and optimization of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate | C17H24N2O2 | CID 23572861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. appchemical.com [appchemical.com]
- 6. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
CAS Number: 180465-84-3
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of therapeutic agents, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a spirocyclic system where an indoline and a piperidine ring share a common carbon atom. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations.
| Property | Value | Reference |
| CAS Number | 180465-84-3 | [1][2][3] |
| Alternate CAS Number | 676607-31-1 | [4] |
| Molecular Formula | C₁₇H₂₄N₂O₂ | [4] |
| Molecular Weight | 288.39 g/mol | [3] |
| Appearance | White to yellow solid | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in its utilization as a synthetic intermediate. A common synthetic route involves the reaction of an isatin derivative with a suitable piperidine-containing reactant.
General Synthesis of Spirooxindoles from Isatin
A prevalent method for constructing the spirooxindole core involves a three-component reaction. This typically includes an isatin, an amino acid, and a dipolarophile. Microwave-assisted synthesis in an aqueous medium has been reported as an efficient and environmentally friendly approach for generating spirooxindole moieties.[5]
Experimental Protocol: Synthesis of Spiro[indoline-3,3′-indolizine]s (A Representative Protocol)
This protocol describes the synthesis of a related spiro[indoline-3,3′-indolizine] structure, illustrating the general principles that can be adapted for the synthesis of the title compound.
-
Materials:
-
Appropriately substituted isatin (0.5 mmol)
-
Pipecolic acid (0.5 mmol, 64.6 mg)
-
trans-3-benzoylacrylic acid (0.5 mmol, 88.1 mg)
-
Acetonitrile (10 ml)
-
-
Procedure:
-
A mixture of the isatin, pipecolic acid, and trans-3-benzoylacrylic acid in acetonitrile is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reaction times typically range from 8 to 12 hours.[6]
-
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the construction of spiro[indoline-3,4'-piperidine]-2-ones. These derivatives have been extensively investigated as inhibitors of key signaling proteins in cancer, such as c-Met and ALK.
Synthesis of Spiro[indoline-3,4'-piperidine]-2-ones as c-Met and ALK Inhibitors
The spiro[indoline-3,4'-piperidine]-2-one scaffold is a key pharmacophore in a series of potent and selective dual inhibitors of c-Met and Anaplastic Lymphoma Kinase (ALK).[7] The synthesis of these inhibitors often involves the N-arylation of the indoline nitrogen of the deprotected spiro[indoline-3,4'-piperidine] core.
Experimental Protocol: Buchwald-Hartwig N-Arylation (A General Protocol)
This protocol outlines a general procedure for the N-arylation of a piperidine derivative, which is a key transformation in the synthesis of c-Met and ALK inhibitors from the title compound.
-
Reaction Setup:
-
In an inert atmosphere (glovebox or under a stream of inert gas), combine the deprotected spiro[indoline-3,4'-piperidine] (1.0 equiv.), the desired aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) in an oven-dried Schlenk flask.
-
-
Solvent Addition and Reaction:
-
Add an anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent).
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through celite.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.[8]
-
Role in Targeting Cancer Signaling Pathways
The spiro[indoline-3,4'-piperidine]-2-one derivatives synthesized from the title compound have shown significant inhibitory activity against the c-Met and ALK receptor tyrosine kinases. Aberrant activation of these kinases is a known driver of oncogenesis, tumor progression, and metastasis in various cancers.[2][9][10]
The c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1] These pathways regulate cell proliferation, survival, migration, and invasion. Dysregulation of c-Met signaling is implicated in numerous human cancers.[1][10]
Caption: The c-Met signaling pathway and the inhibitory action of spiro[indoline-3,4'-piperidine]-2-ones.
The ALK Signaling Pathway
The Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements, drives the growth of various cancers.[2][11] Key downstream signaling pathways activated by ALK include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, which collectively promote cell proliferation and survival.[12][13]
Caption: The ALK signaling pathway and the inhibitory action of spiro[indoline-3,4'-piperidine]-2-ones.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its primary utility in medicinal chemistry is demonstrated by its role as a precursor to potent dual inhibitors of c-Met and ALK, which are critical targets in oncology. The synthetic accessibility of this spirocyclic scaffold, coupled with the significant biological activity of its derivatives, underscores its importance for researchers and professionals in the field of drug discovery and development.
References
- 1. c-MET [stage.abbviescience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate | C17H24N2O2 | CID 23572861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massivebio.com [massivebio.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate. This compound is a valuable heterocyclic building block for drug discovery and medicinal chemistry, leveraging the privileged spiro[indoline-piperidine] scaffold. The spiroindoline framework is a core structural element in numerous indole alkaloids and other bioactive compounds.[1]
Molecular Identity and Physical Properties
This compound is a bifunctional molecule featuring an indoline core fused via a spirocyclic junction to a piperidine ring, which is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group allows for selective chemical manipulation at other positions of the molecule before its removal under acidic conditions.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 180465-84-3[1] |
| IUPAC Name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate[1] |
| Molecular Formula | C₁₇H₂₄N₂O₂[] |
| Molecular Weight | 288.39 g/mol [] |
| InChI Key | AENCMIPDBWGMRS-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23[] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | White to Yellow Solid[1] |
| Purity | Typically ≥95%[1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions[1] |
| Molecular Weight (Computed) | 288.4 g/mol [3] |
| XLogP3 (Computed) | 2.6[3] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 2[3] |
Spectroscopic Characterization (Predicted)
Disclaimer: The following data is predictive and intended for guidance. Actual experimental values may vary based on solvent and experimental conditions.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.10 - 7.25 | m | 2H | Ar-H |
| ~6.70 - 6.85 | m | 2H | Ar-H |
| ~3.80 (broad) | s | 1H | NH (Indoline) |
| ~3.50 - 3.70 | m | 2H | N-CH ₂ (Piperidine, axial) |
| ~3.30 | s | 2H | CH ₂ (Indoline) |
| ~3.10 - 3.25 | m | 2H | N-CH ₂ (Piperidine, equatorial) |
| ~1.80 - 1.95 | m | 2H | C-CH ₂-C (Piperidine, axial) |
| ~1.60 - 1.75 | m | 2H | C-CH ₂-C (Piperidine, equatorial) |
| 1.48 | s | 9H | C(CH ₃)₃ (Boc) |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~154.8 | C =O (Boc) |
| ~150.5 | Ar-C (Quaternary, C-N) |
| ~135.0 | Ar-C (Quaternary, C-spiro) |
| ~128.0 | Ar-C H |
| ~122.5 | Ar-C H |
| ~118.0 | Ar-C H |
| ~109.5 | Ar-C H |
| ~79.5 | C (CH₃)₃ (Boc) |
| ~55.0 | C H₂ (Indoline) |
| ~52.0 | Spiro C |
| ~42.0 | N-C H₂ (Piperidine) |
| ~35.0 | C-C H₂-C (Piperidine) |
| ~28.4 | C(C H₃)₃ (Boc) |
Experimental Protocols
Representative Synthesis Protocol
A definitive, published experimental protocol for the direct synthesis of tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate is not widely available. However, a plausible and representative synthesis can be achieved via a multi-step sequence involving the Fischer indole synthesis or intramolecular cyclization strategies. The following protocol describes a common approach.
Logical Workflow for Synthesis
Caption: Representative Fischer Indole Synthesis Workflow.
Methodology:
-
Step 1: Phenylhydrazone Formation: To a solution of N-Boc-4-piperidone (1.0 eq.) in ethanol, add phenylhydrazine (1.05 eq.) followed by a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting ketone. Remove the solvent under reduced pressure to yield the crude phenylhydrazone intermediate, which can be used in the next step without further purification.
-
Step 2: Fischer Indolization: Add the crude phenylhydrazone intermediate to polyphosphoric acid (PPA) at 80-100°C. Stir the mixture vigorously for 1-2 hours. Monitor the reaction by TLC. Upon completion, carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the spiro[indole-3,4'-piperidine] intermediate.
-
Step 3: Reduction to Indoline: Dissolve the spiro[indole-3,4'-piperidine] intermediate (1.0 eq.) in glacial acetic acid. Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of water and basify with 6N NaOH until pH > 10. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate. Further purification can be achieved by column chromatography if necessary.
NMR Sample Preparation and Analysis
Protocol:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Applications in Drug Development
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules targeting a range of biological pathways. The spiro[indoline-piperidine] motif is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.
Key Application Areas:
-
Scaffold for CNS Agents: The rigid, three-dimensional structure is ideal for developing ligands for central nervous system (CNS) receptors.
-
Synthesis of Anticancer Agents: The indoline core is present in many natural products and synthetic molecules with demonstrated antiproliferative activity.
-
Combinatorial Chemistry: The Boc-protected piperidine nitrogen and the indoline nitrogen can be deprotected and functionalized orthogonally, making this molecule an excellent starting point for the generation of diverse chemical libraries for high-throughput screening.
The logical relationship for its use as a building block is outlined below.
Caption: Synthetic Utility of the Core Scaffold.
References
- 1. tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | 180465-84-3 [sigmaaldrich.cn]
- 3. tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate | C17H24N2O2 | CID 23572861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1H NMR [m.chemicalbook.com]
Spectroscopic Data of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate. The information is compiled from various sources and is intended to assist in the characterization and analysis of this compound.
Compound Overview
This compound is a heterocyclic compound featuring a spirocyclic system linking an indoline and a piperidine ring. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.
| Property | Value |
| Molecular Formula | C₁₇H₂₄N₂O₂ |
| Molecular Weight | 288.39 g/mol |
| CAS Number | 180465-84-3 |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indoline ring, the aliphatic protons of the piperidine and indoline rings, and the tert-butyl group of the Boc protecting group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 7.0 - 7.5 | m | 4H | Ar-H | Aromatic protons of the indoline ring. |
| ~ 3.5 - 3.8 | m | 4H | N-CH₂ (piperidine) | Methylene protons adjacent to the nitrogen in the piperidine ring. |
| ~ 3.3 | s | 2H | N-CH₂ (indoline) | Methylene protons of the indoline ring. |
| ~ 1.8 - 2.2 | m | 4H | CH₂ (piperidine) | Methylene protons of the piperidine ring. |
| ~ 1.45 | s | 9H | C(CH₃)₃ | Protons of the tert-butyl group. |
| ~ 3.5 (broad) | s | 1H | N-H | Indoline N-H proton; may be broad and exchangeable with D₂O. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the aromatic carbons, the spiro carbon, the aliphatic carbons of the two rings, and the carbons of the Boc group.
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 154 | C=O (Boc) | Carbonyl carbon of the Boc protecting group. |
| ~ 140 - 150 | Ar-C (quaternary) | Quaternary aromatic carbons of the indoline ring. |
| ~ 120 - 130 | Ar-CH | Aromatic carbons of the indoline ring. |
| ~ 80 | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 50 - 60 | Spiro-C | The spirocyclic carbon atom. |
| ~ 40 - 50 | N-CH₂ (piperidine & indoline) | Methylene carbons adjacent to nitrogen atoms. |
| ~ 30 - 40 | CH₂ (piperidine) | Aliphatic methylene carbons of the piperidine ring. |
| ~ 28 | C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Mass Spectrometry
Mass spectrometry data will provide the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for such compounds.
| m/z | Ion | Notes |
| 289.19 | [M+H]⁺ | Protonated molecular ion. |
| 233.17 | [M - C₄H₈ + H]⁺ or [M - C₄H₉O₂ + H]⁺ | Loss of isobutylene or the entire Boc group. |
| 173.11 | [Spirocyclic core + H]⁺ | Fragmentation of the piperidine ring. |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation, a characteristic fragment of the Boc group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Medium | N-H Stretch (indoline) |
| ~ 2970 | Strong | C-H Stretch (aliphatic) |
| ~ 1690 | Strong | C=O Stretch (Boc carbonyl) |
| ~ 1600, 1480 | Medium | C=C Stretch (aromatic) |
| ~ 1160 | Strong | C-N Stretch |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis:
-
Full Scan: Perform a full scan over a mass range of m/z 50-500 to identify the molecular ion.
-
Tandem MS (MS/MS): To study fragmentation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to obtain the product ion spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of spectroscopic data for the specific sample under investigation.
Commercial availability of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. Its spirocyclic scaffold, which features a piperidine ring fused to an indoline system, is a prevalent motif in a variety of biologically active compounds. This guide details its commercial availability, physicochemical properties, and its role in synthetic chemistry.
Chemical Identity and Properties
This compound is a bifunctional molecule containing a Boc-protected piperidine nitrogen and a free secondary amine on the indoline ring. This structure makes it an ideal intermediate for further chemical elaboration. While several isomers exist, the most commonly referenced and commercially available is the 1'-carboxylate isomer, CAS Number 180465-84-3 .
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 180465-84-3 | [] |
| Molecular Formula | C₁₇H₂₄N₂O₂ | [] |
| Molecular Weight | 288.39 g/mol | [] |
| Appearance | White to Yellow Solid | |
| Purity | 95% - ≥98% | [][2] |
| Storage Conditions | 2-8°C, Sealed in dry environment | |
| IUPAC Name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 | [] |
| InChI Key | AENCMIPDBWGMRS-UHFFFAOYSA-N |[] |
Note: Isomeric structures exist, such as Tert-butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate (CAS 857677-52-2), which should be distinguished during procurement and synthesis.[2]
Commercial Availability
This spirocyclic compound is readily available from a range of chemical suppliers, typically on a scale from milligrams to kilograms. It is intended for research and further manufacturing use.
Table 2: Selected Commercial Suppliers
| Supplier | Purity Specification | Catalog Number Example |
|---|---|---|
| Sigma-Aldrich (Merck) | 95% | BLD Pharmatech-BL3H98C49259 |
| BOC Sciences | 97% | 180465-84-3 |
| ChemScene | ≥98% | CS-0456431 (isomer) |
| Aladdin | Not specified | - |
| Antimex Chemical | 99% | - |
Role in Synthetic Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility stems from the orthogonal reactivity of the two nitrogen atoms. The indoline nitrogen can be readily functionalized, while the Boc-protected piperidine nitrogen can be deprotected under acidic conditions to allow for subsequent reactions.
This compound is often listed as a building block for protein degraders, such as Proteolysis-targeting chimeras (PROTACs), highlighting its importance in modern drug discovery workflows.[3]
Caption: Synthetic workflow using the spiro-indoline building block.
Representative Experimental Protocol: Synthesis
While specific, detailed industrial synthesis protocols are proprietary, the construction of the spiro[indoline-3,4'-piperidine] core generally involves multi-step sequences. A common strategy is the intramolecular cyclization of a suitably substituted precursor. The following is a generalized, representative protocol adapted from common organic synthesis principles for related structures.
Objective: To provide a plausible, illustrative synthetic route. This is not a directly cited protocol for this specific CAS number but is based on established chemical transformations for creating similar spiro-indoline scaffolds.
Methodology:
-
Starting Material Preparation: Begin with a commercially available N-Boc-4-piperidone and a 2-nitrophenyl-substituted electrophile (e.g., 2-nitrobenzyl bromide).
-
Alkylation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-4-piperidone in a suitable aprotic solvent such as Tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as Lithium diisopropylamide (LDA), dropwise to generate the enolate. Allow the mixture to stir for 30-60 minutes at this temperature.
-
Slowly add a solution of the 2-nitrobenzyl bromide in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting product by column chromatography on silica gel.
-
Reductive Cyclization: Dissolve the purified intermediate in a solvent such as ethanol or methanol. Add a reducing agent capable of reducing the nitro group to an amine, which then undergoes intramolecular cyclization. A common method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like iron powder in acetic acid can be used.
-
Final Isolation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if used). Concentrate the filtrate under reduced pressure. The crude product, this compound, can then be purified by recrystallization or column chromatography to achieve the desired purity.
Caption: Step-by-step workflow for a plausible synthesis route.
References
The Spiro[indoline-3,4'-piperidine] Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide on the Role of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate as a Core Building Block
Introduction
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore complex three-dimensional molecular architectures. Among these, spirocyclic scaffolds have gained significant attention due to their ability to orient substituents in defined vectors, thereby optimizing interactions with biological targets. The spiro[indoline-3,4'-piperidine] core, and its oxindole variant, represents a particularly privileged motif found in a range of biologically active natural products and synthetic compounds. Its rigid structure offers a unique conformational constraint that can lead to improved binding affinity and selectivity for various protein targets.[1][2]
This compound is a key synthetic intermediate that provides a versatile platform for the elaboration of diverse chemical libraries. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, site-selective functionalization, making it an invaluable building block in drug discovery programs.[3] This guide will delve into the synthesis, medicinal chemistry applications, and experimental evaluation of compounds derived from this core, with a particular focus on their role as inhibitors of the MDM2-p53 protein-protein interaction in cancer therapy.
Synthesis of the Spiro[indoline-3,4'-piperidine] Scaffold
The construction of the spiro[indoline-3,4'-piperidine] core can be achieved through various synthetic strategies, often employing multicomponent reactions to build complexity in a single step. One of the most prominent methods is the [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an isatin derivative and an amino acid) and a dipolarophile.[4] This approach allows for the stereoselective formation of the spiro-pyrrolidine ring fused to the oxindole. Other methods include intramolecular cyclization and rearrangement reactions.[5]
The this compound intermediate serves as a foundational starting material for further diversification. The Boc group can be readily removed under acidic conditions, and the liberated secondary amine of the piperidine ring can be functionalized through various reactions such as N-alkylation, N-arylation, or amide bond formation to explore the structure-activity relationship (SAR).
Medicinal Chemistry Applications
The spiro[indoline-3,4'-piperidine] scaffold has demonstrated significant therapeutic potential across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases.
Cancer: Inhibition of the MDM2-p53 Interaction
The most extensively studied application of this scaffold is in the development of inhibitors of the MDM2-p53 protein-protein interaction (PPI).[4][6] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby allowing cancer cells to evade apoptosis.
Small molecules based on the spiro[indoline-3,4'-piperidine] core have been designed to mimic the key interactions of p53 with MDM2, fitting into a hydrophobic pocket on the MDM2 surface.[7] By blocking this interaction, these inhibitors stabilize p53, leading to the reactivation of its tumor-suppressing functions, including cell cycle arrest and apoptosis.[8] This has made the development of spiro-oxindole-based MDM2 inhibitors a highly attractive strategy in cancer therapy.[9]
Neurodegenerative Diseases
Recent studies have also explored the potential of spiro-oxindole compounds in the context of neurodegenerative diseases such as Alzheimer's disease.[10][11] Certain derivatives have been shown to inhibit the fibrillation of amyloid-β peptides, a key pathological hallmark of Alzheimer's.[5] The rigid scaffold and potential to cross the blood-brain barrier make these compounds interesting candidates for further investigation in this area.[10]
Other Therapeutic Areas
Derivatives of the spiro[indoline-3,4'-piperidine] scaffold have also shown promise as antileishmanial, antibacterial, and antifungal agents, highlighting the versatility of this chemical motif in addressing a broad range of therapeutic needs.[4][7]
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent inhibitors based on the spiro[indoline-3,4'-piperidine] scaffold has been driven by extensive SAR studies. The following table summarizes the in vitro activity of a selection of derivatives against various cancer cell lines, primarily focusing on MDM2-p53 inhibition.
| Compound ID | R1 (Oxindole) | R2 (Piperidine) | R3 (Aryl Group) | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 1 | 6-Cl | H | 4-Me | p53-MDM2 | GI50 = 26.56 ± 1.07 µM | [4] |
| 2 | H | H | 4-F3CC6H4 | HCT116 | IC50 = 7 ± 0.27 µM | [4] |
| 3 | - | - | - | MDM2 Binding (MST) | KD = 1.13 µM | [12] |
| 4d | - | - | - | p53-MDM2 | IC50 = 52.1 nM | [13] |
| 4i | - | - | - | p53-MDM2 | IC50 = 95.2 nM | [13] |
| BI-0252 | 6-Cl | Cyclopropylmethyl | 3-Cl, 2-F | MDM2-p53 | (in vivo efficacy) | [7] |
| 2q | - | - | 4-Cl-phenyl | SJSA-1 | IC50 = 18.0 µM | [14] |
| 3b | - | - | - | SJSA-1 | IC50 = 11.2 µM | [14] |
Detailed Experimental Protocols
Representative Synthesis of a Potent Spiro-oxindole MDM2 Inhibitor (Analogue of BI-0282)
This protocol describes a multi-step synthesis adapted from the preparation of advanced spiro-oxindole MDM2 inhibitors, showcasing a three-component 1,3-dipolar cycloaddition as a key step.[2]
Step 1: Synthesis of the Azomethine Ylide Precursor (Isatin Derivative)
-
To a solution of 6-chloro-isatin (1.0 eq) in methanol, add the desired amino acid (e.g., (2S,4S)-4-mercaptoproline) (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is used in the next step without further purification.
Step 2: Three-Component 1,3-Dipolar Cycloaddition
-
Suspend the crude azomethine ylide precursor in toluene.
-
Add the dipolarophile, for example, (E)-3-(3-chloro-2-fluorophenyl)acrylaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the spiro-oxindole core.
Step 3: N-Alkylation of the Piperidine Moiety
-
Dissolve the spiro-oxindole product (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (3.0 eq) and the alkylating agent (e.g., cyclopropylmethyl bromide) (1.5 eq).
-
Stir the reaction mixture at 60-70 °C for 8-12 hours.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product. The structure and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.[2]
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][15]
-
Cell Plating: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the medium-only wells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay quantitatively measures the ability of a compound to inhibit the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein.[12]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, 0.01% Tween-20).
-
MDM2 Protein: Dilute recombinant human MDM2 protein to the desired final concentration (e.g., 1 µM) in the assay buffer.
-
Fluorescent Peptide: Use a fluorescently labeled (e.g., Rhodamine) p53-derived peptide (e.g., 15 amino acids) at a low concentration (e.g., 50 nM).
-
Test Compounds: Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 20 µL of the diluted test compounds to the wells.
-
Add 40 µL of the assay solution containing the MDM2 protein and the fluorescent peptide.
-
Include positive controls (no protein, 100% inhibition) and negative controls (no compound, 0% inhibition).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 531 nm) and emission (e.g., 595 nm) filters.
-
-
Data Analysis: The degree of polarization is proportional to the amount of fluorescent peptide bound to MDM2. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: General workflow from core synthesis to biological evaluation.
Caption: Inhibition of the MDM2-p53 interaction by spiro-oxindole compounds.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry, providing a robust and versatile platform for the synthesis of complex, three-dimensional molecules. The resulting spiro[indoline-3,4'-piperidine] scaffold has proven to be particularly effective in the design of potent inhibitors of the MDM2-p53 protein-protein interaction, a critical target in oncology. The rigid nature of the spirocyclic system allows for precise positioning of functional groups to maximize binding affinity and selectivity. As synthetic methodologies continue to advance and our understanding of the biological roles of these compounds deepens, the spiro[indoline-3,4'-piperidine] scaffold is poised to remain a highly valuable motif in the ongoing search for novel and effective therapeutic agents.
References
- 1. Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CAS1243474-66-9 this compound HYDROCHLORIDE, CasNo.1243474-66-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 10. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-pot synthesis of spiro(indoline-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitriles as p53-MDM2 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. atcc.org [atcc.org]
- 15. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of Spiroindoline-Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiroindoline-piperidine scaffold represents a privileged heterocyclic framework in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and neuroprotective potential of these derivatives. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways are visualized to facilitate a comprehensive understanding of their therapeutic promise.
Anticancer Activity
Spiroindoline-piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key cancer-related enzymes, and disruption of critical protein-protein interactions.
Inhibition of c-Met Kinase
A series of spiro[indoline-3, 4'-piperidine]-2-ones have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy.[1]
| Compound | c-Met Inhibition IC50 (µM) (TR-FRET assay) | Cell-based Assay IC50 (µM) |
| Derivative 1 | 0.0147 | 1.56 |
| Derivative 2 | 17 | 1400 |
Cytotoxicity Against Various Cancer Cell Lines
Multiple studies have demonstrated the potent cytotoxic effects of spiroindoline-piperidine and related spirooxindole derivatives against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) from several key studies are presented below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Spirooxindole-Furan Hybrids | [2] | ||
| 6d | MCF-7 (Breast Adenocarcinoma) | 4.3 ± 0.18 | [2] |
| 6j | MCF-7 (Breast Adenocarcinoma) | 4.7 ± 0.18 | [2] |
| 6f | HepG2 (Liver Cancer) | 3.5 ± 0.11 | [2] |
| 6d | HepG2 (Liver Cancer) | 6.9 ± 0.23 | [2] |
| Staurosporine (Control) | MCF-7 | 17.8 ± 0.50 | [2] |
| Staurosporine (Control) | HepG2 | 10.3 ± 0.23 | [2] |
| Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] Derivatives | [3] | ||
| 3l | MCF-7 (Breast Cancer) | 1.34 ± 0.21 | [3] |
| 3h | A2780 (Ovarian Cancer) | 8.53 ± 1.49 | [3] |
| Mesitylene-based Spirooxindoles | [4][5] | ||
| 5f | A549 (Lung Cancer) | 1.2 | [4][5] |
| 5e | A549 (Lung Cancer) | 3.48 | [4] |
| Spirooxindole-Pyrrolidine Derivatives | [6][7] | ||
| 4 | Vero and HeLa | < 20 µg/ml | [6][7] |
| 1 | HeLa | 70 µg/ml | [6][7] |
| Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives | [8] | ||
| 4a | PC-3 (Prostate Cancer) | 72.51 ± 2.35 | [8] |
| Doxorubicin (Control) | PC-3 | 37.90 ± 2.10 | [8] |
Mechanism of Action: MDM2-p53 Interaction and Apoptosis
A significant mechanism of action for some spiroindoline-piperidine derivatives is the inhibition of the MDM2-p53 interaction.[9] This restores the tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis. The apoptotic pathway is a common downstream effect, often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Neuroprotective Activity
Spiroindoline-piperidine derivatives also exhibit significant potential in the treatment of neurodegenerative diseases, primarily through the inhibition of cholinesterase enzymes.
Cholinesterase Inhibition
Several novel spiroindoline-piperidine hybrids have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Reference |
| Spirooxindole-pyrrolizine-piperidine Hybrids | |||
| 8g | 3.33 | - | |
| 8e | - | 3.13 | |
| Spiroindolin-1,2-diazepine Derivatives | [10] | ||
| 5l | 3.98 ± 1.07 | No significant inhibition | [10] |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | [11] | ||
| 21 | 0.00056 | - | [11] |
Antimicrobial Activity
The spiroindoline-piperidine scaffold has also been explored for its antimicrobial properties, with some derivatives showing activity against pathogenic bacteria and fungi.
| Compound Class | Organism | Activity | Reference |
| Spiro pyrrolidines | Various human pathogenic bacteria | Active against most tested pathogens | [12] |
| Spiro pyrrolidines | Dermatophytic fungi | Active | [12] |
| Piperidine derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | [13] |
| Piperidine derivatives | Fusarium verticilliodes, Candida utilus, Penicillium digitatium | No activity | [13] |
| Piperidine-2,6-diones | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Good activity for some derivatives | [14] |
| Piperidine-2,6-diones | Candida albicans, Aspergillus niger | No activity | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of spiroindoline-piperidine derivatives.
Cell Viability and Cytotoxicity Assays
MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Treatment: Treat the cells with various concentrations of the spiroindoline-piperidine derivatives and incubate for another 24-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
AlamarBlue Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
AlamarBlue Addition: Add AlamarBlue reagent (10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).
Apoptosis Assays
Live/Dead Assay
-
Cell Preparation: Culture and treat cells with the compounds of interest.
-
Staining: Prepare a staining solution containing Live Cell Staining Dye (e.g., Calcein AM) and Dead Cell Staining Dye (e.g., Propidium Iodide) in assay buffer.
-
Incubation: Remove the culture medium, add the staining solution to the cells, and incubate for 15-30 minutes at 37°C.
-
Visualization: Observe the cells under a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
Caspase-3 Activity Assay
-
Cell Lysis: Lyse the treated and control cells using a chilled cell lysis buffer.
-
Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Measurement: Measure the colorimetric (at 405 nm for pNA) or fluorometric (Ex/Em: ~380/440 nm for AMC) signal, which is proportional to the caspase-3 activity.
Cell Migration Assay
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Cholinesterase Inhibition Assay
Ellman's Method
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and the enzyme (AChE or BChE) solution.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme, and various concentrations of the spiroindoline-piperidine inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add ATCI and DTNB to initiate the reaction.
-
Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.
Antimicrobial Susceptibility Testing
Broth Microdilution Method
-
Compound Dilution: Prepare a serial two-fold dilution of the spiroindoline-piperidine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
Discovery of novel spirocyclic compounds using Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with unique three-dimensional architectures is a cornerstone of modern drug discovery. Among these, spirocyclic scaffolds have garnered significant attention due to their ability to confer conformational rigidity and novel exit vectors for substituent placement, often leading to improved pharmacological properties. The spiro[indoline-3,4'-piperidine] core, and specifically its protected form, Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate, represents a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of novel spirocyclic compounds utilizing this valuable scaffold, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in the design and execution of synthetic strategies.
Introduction to the Spiro[indoline-3,4'-piperidine] Core
The spiro[indoline-3,4'-piperidine] framework is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The inherent rigidity of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets. The indoline moiety offers sites for functionalization on the aromatic ring and at the indoline nitrogen, while the piperidine ring, once deprotected, provides a handle for the introduction of various substituents. This compound serves as an excellent starting material, with the Boc (tert-butyloxycarbonyl) group providing a stable protecting group for the piperidine nitrogen that can be readily removed under acidic conditions to allow for further derivatization.
Synthesis of Novel Derivatives
The true utility of this compound lies in its potential for derivatization at both the indoline and piperidine nitrogens. The following sections detail synthetic strategies that can be employed to generate novel spirocyclic compounds.
N-Functionalization of the Indoline Moiety
The secondary amine of the indoline ring is a key site for introducing molecular diversity. Various substitution reactions can be performed at this position, including alkylation, arylation, and acylation.
A general procedure for the N-alkylation of a spiro[indoline-3,4'-piperidine] scaffold can be adapted from established methods. The following protocol is based on the N-alkylation of a related 1'-methylspiro[indoline-3,4'-piperidine].[1]
Materials:
-
1'-Methylspiro[indoline-3,4'-piperidine]
-
50% Sodium hydride (NaH)
-
3-Fluorobenzotrifluoride
-
Dimethyl sulfoxide (DMSO)
-
Ice
-
Ether
-
Hydrogen chloride (HCl)
Procedure:
-
A mixture of 1.6 g of 1'-methylspiro[indoline-3,4'-piperidine], 2.0 g of 50% sodium hydride, and 3 ml of 3-fluorobenzotrifluoride in 15 ml of dimethyl sulfoxide is stirred at ambient temperature for one hour.
-
The reaction mixture is then carefully poured onto ice.
-
The resulting biphasic mixture is extracted three times with 100 ml portions of ether.
-
The combined ether extracts are dried.
-
The final product can be isolated as a salt by treatment with hydrogen chloride.
This protocol can be adapted for this compound, although reaction conditions may require optimization.
Deprotection and N-Functionalization of the Piperidine Moiety
The Boc protecting group on the piperidine nitrogen can be efficiently removed to liberate the secondary amine, which can then be functionalized in a multitude of ways.
The following diagram illustrates a typical workflow for the deprotection and subsequent derivatization of the piperidine nitrogen.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected spiro[indoline-3,4'-piperidine].
Following deprotection, the resulting secondary amine can be subjected to a variety of standard N-functionalization reactions.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving the spiro[indoline-3,4'-piperidine] scaffold, adapted from the literature. It is important to note that these examples may not use this compound as the direct starting material but illustrate the types of yields and biological activities that can be achieved with this core structure.
| Compound ID | Reaction Type | Starting Material | Product | Yield (%) | Biological Activity (IC50) | Reference |
| 1 | N-Cyanation | 1'-(4-Fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] | 1'-Cyano-1-(4-fluorophenyl)spiro[indoline-3,4'-piperidine] | Crystalline product, yield not specified | Not Reported | [1] |
| 2 | N-Phenylation | 1'-Methylspiro[indoline-3,4'-piperidine] | 1'-Methyl-1-phenylspiro[indoline-3,4'-piperidine] | Crystalline product, yield not specified | Not Reported | [1] |
Logical Relationships in Spirocyclic Compound Synthesis
The synthesis of complex spirocyclic compounds often involves multi-step sequences and the careful consideration of protecting group strategies and reaction compatibility. The following diagram illustrates the logical flow from a protected core to diverse functionalized derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the construction of novel spirocyclic compounds. Its strategic design allows for selective functionalization at either the indoline or piperidine nitrogen, providing a clear pathway to a wide range of derivatives. The protocols and workflows presented in this guide offer a foundation for researchers to explore the chemical space around this privileged scaffold, paving the way for the discovery of new chemical entities with potential applications in drug development and beyond. Further exploration of modern catalytic methods, such as Buchwald-Hartwig and Ullmann-type couplings, for the N-arylation of the indoline moiety is a promising avenue for future research.
References
Methodological & Application
Synthesis of spiro[indoline-3,4'-piperidine] derivatives from Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse range of spiro[indoline-3,4'-piperidine] derivatives, starting from the commercially available tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate. The spiro[indoline-3,4'-piperidine] scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including antitumor, antileishmanial, and histone deacetylase (HDAC) inhibitory effects.
This document outlines the essential deprotection of the piperidine nitrogen, followed by protocols for N-alkylation, N-arylation, and amide coupling to generate a library of functionalized derivatives for further investigation in drug discovery and development.
Synthetic Workflow Overview
The general synthetic strategy involves a two-step sequence starting from this compound. The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, spiro[indoline-3,4'-piperidine]. This key intermediate is then subjected to various functionalization reactions at the piperidine nitrogen to introduce a range of substituents.
Caption: General synthetic workflow for spiro[indoline-3,4'-piperidine] derivatives.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the TFA salt of spiro[indoline-3,4'-piperidine], which can often be used directly in subsequent reactions or neutralized to obtain the free base.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Optional (for obtaining the free base): To the residue, add saturated aqueous NaHCO₃ solution carefully until the effervescence ceases (pH > 8). Extract the aqueous layer with DCM or ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield spiro[indoline-3,4'-piperidine] as a solid or oil.
| Step | Parameter | Value | Notes |
| 1 | Starting Material | This compound | - |
| 2 | Solvent | Anhydrous Dichloromethane (DCM) | Ensure dryness to prevent side reactions. |
| 3 | Reagent | Trifluoroacetic Acid (TFA) | 10-20 equivalents. Added slowly at 0 °C. |
| 4 | Reaction Time | 1-4 hours | Monitor by TLC for completion. |
| 5 | Work-up | Removal of volatiles | Yields the TFA salt of the product. |
| 6 | Yield | >95% (as TFA salt) | Typically used in the next step without further purification. |
Protocol 2: N-Alkylation of Spiro[indoline-3,4'-piperidine]
This protocol details the N-alkylation of the deprotected spiro[indoline-3,4'-piperidine] with an alkyl halide to introduce various alkyl substituents. The example below uses benzyl bromide.
Materials:
-
Spiro[indoline-3,4'-piperidine] (or its TFA salt)
-
Alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))
-
Standard work-up and purification reagents
Procedure:
-
To a solution of spiro[indoline-3,4'-piperidine] (1.0 eq.) in anhydrous DMF or MeCN, add the base (K₂CO₃, 2.0 eq. or Et₃N, 2.5 eq.). If starting from the TFA salt, use an additional equivalent of base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.
| Derivative | Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1'-Benzyl-spiro[indoline-3,4'-piperidine] | Benzyl bromide | K₂CO₃ | DMF | 4 | RT | 85-95 |
| 1'-Ethyl-spiro[indoline-3,4'-piperidine] | Ethyl iodide | Et₃N | MeCN | 6 | 50 | 70-80 |
| 1'-(2-Phenylethyl)-spiro[indoline-3,4'-piperidine] | (2-Bromoethyl)benzene | K₂CO₃ | DMF | 12 | 60 | 65-75 |
Protocol 3: N-Arylation of Spiro[indoline-3,4'-piperidine] (Buchwald-Hartwig Amination)
This protocol describes the palladium-catalyzed N-arylation of spiro[indoline-3,4'-piperidine] with an aryl halide.
Caption: Buchwald-Hartwig N-arylation workflow.
Materials:
-
Spiro[indoline-3,4'-piperidine]
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Standard work-up and purification reagents
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (NaOtBu, 1.4 eq.).
-
Add the aryl halide (1.0 eq.) and spiro[indoline-3,4'-piperidine] (1.2 eq.).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1'-Phenyl-spiro[indoline-3,4'-piperidine] | Bromobenzene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 70-85 |
| 1'-(4-Tolyl)-spiro[indoline-3,4'-piperidine] | 4-Chlorotoluene | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 110 | 65-80 |
Protocol 4: Amide Coupling with Spiro[indoline-3,4'-piperidine]
This protocol outlines the formation of an amide bond between spiro[indoline-3,4'-piperidine] and a carboxylic acid using a coupling agent like EDC.
Materials:
-
Spiro[indoline-3,4'-piperidine]
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
A base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N))
-
Anhydrous DMF or DCM
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF or DCM, add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of spiro[indoline-3,4'-piperidine] (1.0 eq.) and DIPEA (2.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Derivative | Carboxylic Acid | Coupling Agent | Base | Solvent | Yield (%) |
| 1'-(Benzoyl)-spiro[indoline-3,4'-piperidine] | Benzoic acid | EDC/HOBt | DIPEA | DMF | 80-90 |
| 1'-(Acetyl)-spiro[indoline-3,4'-piperidine] | Acetic acid | EDC/HOBt | Et₃N | DCM | 85-95 |
Characterization Data
The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity.
Example Characterization for 1'-Benzyl-spiro[indoline-3,4'-piperidine]:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.40 (m, 5H, Ar-H), 7.05 (t, J = 7.6 Hz, 1H, Ar-H), 6.85 (d, J = 7.6 Hz, 1H, Ar-H), 6.70 (t, J = 7.2 Hz, 1H, Ar-H), 6.60 (d, J = 7.6 Hz, 1H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 3.30 (s, 2H, indoline-CH₂), 2.80-2.90 (m, 2H, piperidine-H), 2.20-2.30 (m, 2H, piperidine-H), 1.70-1.90 (m, 4H, piperidine-H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 151.0, 138.5, 131.0, 129.5, 128.8, 128.5, 127.2, 124.5, 119.0, 109.5, 63.5, 55.0, 52.0, 48.0, 35.0.
-
Mass Spectrometry (ESI): m/z calculated for C₂₀H₂₄N₂ [M+H]⁺, found.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TFA is highly corrosive; handle with extreme care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
These protocols provide a foundation for the synthesis of a wide variety of spiro[indoline-3,4'-piperidine] derivatives. The reaction conditions may require optimization depending on the specific substrates used.
Application Notes and Protocols: Multi-component Reactions Involving Spiro[indoline-3,4'-piperidine] Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the application of spiro[indoline-3,4'-piperidine] derivatives in multi-component reactions (MCRs), with a focus on the Joullié-Ugi three-component reaction for the synthesis of novel peptidomimetics. While direct multi-component reactions utilizing Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate are not extensively documented in the reviewed literature, the closely related spiroindolenine scaffold has been successfully employed as a constrained cyclic imine equivalent. This document outlines the synthetic strategy, presents key data, and provides a detailed experimental protocol for a representative reaction.
Introduction to Spiro[indoline-piperidine] Scaffolds in MCRs
Spiro[indoline-3,4'-piperidine] represents a privileged scaffold in medicinal chemistry, combining the structural features of both indoline and piperidine moieties. This rigid, three-dimensional framework is of significant interest for the development of novel therapeutic agents. The application of such scaffolds in MCRs, particularly the isocyanide-based Joullié-Ugi reaction, offers a powerful and efficient strategy for the rapid generation of molecular diversity. By incorporating the spirocyclic core into peptide-like structures, researchers can create conformationally constrained peptidomimetics with the potential for enhanced biological activity and selectivity.[1][2]
The Joullié-Ugi reaction is a three-component reaction between a cyclic imine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide derivative. In the context of spiroindolines, the corresponding spiroindolenine acts as the cyclic imine component, providing a gateway to novel spirocyclic peptidomimetics.[1]
Joullié-Ugi Three-Component Reaction of a Spiroindolenine
A representative example of this synthetic strategy involves the reaction of a spiro[cyclohexane-1,3'-indolenine] with various N-protected amino acids and isocyanides. This reaction proceeds efficiently to generate a library of structurally diverse peptidomimetics incorporating the spiroindoline core.[2]
Experimental Workflow
The general workflow for the synthesis of spiroindoline-based peptidomimetics via the Joullié-Ugi reaction is depicted below.
Caption: General workflow for the Joullié-Ugi reaction.
Quantitative Data
The following table summarizes the yields of the Joullié-Ugi three-component reaction with spiro[cyclohexane-1,3'-indolenine], various N-protected amino acids, and isocyanides, as reported by Lange, Brindisi, and coworkers.[2]
| Entry | N-protected Amino Acid | Isocyanide | Product | Yield (%)[2] |
| 1 | N-Boc-glycine | p-Methoxyphenyl isocyanide | 8 | 65 |
| 2 | N-Boc-glycine | Benzyl isocyanide | 9 | 70 |
| 3 | N-Boc-glycine | Cyclohexyl isocyanide | 10 | 72 |
| 4 | N-Cbz-glycine | p-Methoxyphenyl isocyanide | 11 | 68 |
| 5 | N-Cbz-glycine | Benzyl isocyanide | 12 | 74 |
| 6 | N-Cbz-glycine | Cyclohexyl isocyanide | 13 | 71 |
| 7 | N-Boc-L-alanine | p-Methoxyphenyl isocyanide | 14 | 63 |
| 8 | N-Boc-L-alanine | Benzyl isocyanide | 15 | 69 |
| 9 | N-Boc-L-alanine | Cyclohexyl isocyanide | 16 | 57 |
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of spiroindoline-based peptidomimetics via the Joullié-Ugi three-component reaction.[1]
Synthesis of (S)-tert-butyl (2-(1-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanamido)-1-cyclohexylspiro[indoline-3,1'-cyclohexan]-2-yl)propan-2-yl)carbamate
Materials:
-
Spiro[cyclohexane-1,3'-indolenine] (1.0 equiv)
-
N-Boc-L-valine (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the spiro[cyclohexane-1,3'-indolenine] (0.3 M solution in DCM).
-
To this solution, add N-Boc-L-valine (1.0 equiv) and tert-butyl isocyanide (1.0 equiv).
-
Seal the reaction vessel and stir the mixture at 50 °C for 24-30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiroindoline peptidomimetic as a mixture of diastereomers.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reaction Mechanism and Logical Relationships
The Joullié-Ugi reaction proceeds through a well-established mechanism involving the formation of a nitrilium ion intermediate, which is subsequently trapped by the carboxylate.
Caption: Mechanism of the Joullié-Ugi three-component reaction.
Applications in Drug Discovery
The synthesis of spiroindoline-based peptidomimetics through the Joullié-Ugi reaction provides a valuable tool for drug discovery and development.[3] These conformationally constrained scaffolds can mimic peptide secondary structures, such as β-turns, which are crucial for protein-protein interactions. The ability to rapidly generate a library of diverse analogs allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The resulting compounds are of interest for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4]
References
Application Note: Protocol for N-Boc Deprotection of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the N-Boc deprotection of tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate to yield the corresponding spiro[indoline-3,4'-piperidine]. The resulting spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery. The protocol described herein utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a common and effective method for Boc deprotection.
Reaction and Mechanism
The deprotection reaction proceeds via acid-catalyzed cleavage of the tert-butyl carbamate. The reaction is initiated by protonation of the carbamate carbonyl oxygen by TFA, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide, yielding the free amine as its trifluoroacetate salt.[1] Subsequent basic workup neutralizes the salt to provide the free amine.
Quantitative Data Summary
The following table summarizes various acidic conditions reported for the N-Boc deprotection of amines. While not all examples are specific to this compound, they provide a useful reference for reaction optimization.
| Reagent(s) | Solvent | Temperature | Time | Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | High | [2] |
| 25% TFA | DCM | Room Temperature | 2 hours | Not Specified | [2] |
| TFA (5 equiv.) | DCM | 0 °C to Room Temp. | 1 hour | Not Specified | [2] |
| 4 M HCl | Dioxane | Room Temperature | 30 min - 1 hour | High | [3] |
| p-Toluenesulfonic acid (TsOH)·H₂O | 1,2-Dimethoxyethane (DME) | 40 °C | 2 hours | Not Specified | [4] |
| Oxalyl chloride | Methanol | Room Temperature | 1 - 4 hours | Up to 90% | [5] |
| Choline chloride/p-toluenesulfonic acid DES | Neat | Not Specified | Short | Excellent | [4] |
Experimental Protocol
Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Deprotection Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place a magnetic stir bar in the flask and stir the solution at room temperature.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirring solution. A common ratio is 1:1 (v/v) of DCM to TFA.[2] The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes 1 to 2 hours at room temperature.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Re-dissolve the residue in DCM. c. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Continue adding the basic solution until the effervescence ceases and the aqueous layer is basic (pH > 8). d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Extract the aqueous layer with DCM (2 x 20 mL). f. Combine the organic layers and wash with brine. g. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude spiro[indoline-3,4'-piperidine].
Purification
The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent streaking of the amine product on the column.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the N-Boc deprotection protocol.
Caption: Workflow for the N-Boc deprotection of this compound.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. mdpi.com [mdpi.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Spiro[indoline-3,4'-piperidine] Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and biological evaluation of the spiro[indoline-3,4'-piperidine] core, a privileged scaffold in medicinal chemistry. Detailed protocols for key synthetic methodologies and biological assays are provided to facilitate further research and drug discovery efforts in this area.
Synthetic Methodologies for Functionalization
The spiro[indoline-3,4'-piperidine] scaffold can be efficiently synthesized and functionalized through various modern synthetic strategies, with multi-component reactions (MCRs) being a particularly prominent and efficient approach. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single step.
Four-Component Reaction for Spiro[indoline-3,4'-pyridines]
A one-pot, four-component reaction of arylamines, methyl propiolate, isatin, and malononitrile or ethyl cyanoacetate provides a straightforward route to highly functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones].[1] This method is characterized by its operational simplicity, mild reaction conditions, and the use of readily available starting materials.[1]
Experimental Protocol: Four-Component Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the arylamine (1.0 mmol) and methyl propiolate (1.0 mmol) in ethanol (10 mL).
-
Initial Reaction: Stir the mixture at room temperature for 24 hours to form the intermediate 3-arylaminoacrylate.
-
Component Addition: To the reaction mixture, add isatin (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), and triethylamine (1.5 mmol) as a catalyst.
-
Reaction Progression: Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired spiro compound.
Gold-Catalyzed Synthesis of Spiro[indoline-3,3'-piperidine] Derivatives
Cationic gold(I) species can catalyze the synthesis of spiro[indoline-3,3'-piperidine] derivatives in a substitution-controlled manner. This method offers a high degree of control over the cyclization process.
Biological Applications and Activity
Derivatives of the spiro[indoline-3,4'-piperidine] core have demonstrated significant potential in various therapeutic areas, particularly in oncology and neuroscience.
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative activity of functionalized spiro[indoline-3,4'-piperidine] derivatives against a range of human cancer cell lines.
Table 1: Anticancer Activity of Spiro[indoline-3,4'-piperidine] Derivatives
| Compound Type | Cell Line | IC50/GI50 | Reference |
| 1'-methylspiro[indoline-3,4'-piperidine] derivative (B5) | BEL-7402 | 30.03 ± 0.43 µg/mL | |
| 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones (6m) | MCF-7, HCT116, A431, PaCa2 | Potent (specific values not detailed) | |
| Aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones (5b) | GTL-16 (in vivo) | >50% tumor growth inhibition | |
| Spiro indoline-2-one derivatives (SSSK16, SSSK17) | MCF-7 | 0.44 M, 0.04 M | [2][3] |
| Thiohydantoin-based dispiro-indolinones (Compound 29) | LNCaP | 1.2–3.5 µM | [4] |
Kinase Inhibition
A key mechanism of action for the anticancer effects of these compounds is the inhibition of critical receptor tyrosine kinases involved in tumor growth and angiogenesis.
Table 2: Kinase Inhibitory Activity of Spiro[indoline-3,4'-piperidine] Derivatives
| Compound Type | Target Kinase(s) | IC50/Inhibitory Activity | Reference |
| Aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones (5b) | c-Met, ALK | Single-digit nM (biochemical), <100 nM (cellular) | |
| Spiro[indoline-3, 4'-piperidine]-2-ones | c-Met | 0.0147–17 µM (TR-FRET), 1.56–1400 µM (cell-based) | [5] |
| 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones | EGFR, VEGFR-2 | Multi-targeted inhibition | [6] |
| Indenoquinoxaline-based spiro-heterocycles (4l, 4f) | EGFR, VEGFR-2 | 4l (HepG2): 1.35 µM; 4f (HepG2): 7.9 µM, (MCF-7): 13.5 µM | [7] |
| Spiroindolin-2-ones with phosphonate function (17h) | VEGFR-2 | Potent inhibition | [8] |
5-HT6 Receptor Ligands
Spiro[indoline-3,3'-pyrrolidine] and their indoline analogues have been identified as novel chemotypes for 5-HT6 receptor ligands, suggesting their potential application in treating cognitive disorders. Optimization of these scaffolds has led to ligands with submicromolar affinities for the 5-HT6 receptor.[9]
Experimental Protocols for Biological Evaluation
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.[1]
Protocol: Kinase Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and known inhibitor (positive) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase (e.g., c-Met, ALK, EGFR, VEGFR-2), a specific peptide substrate, and assay buffer. Dispense the mixture into the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot for Protein Phosphorylation
Western blotting is used to detect the phosphorylation status of specific proteins, providing insights into the inhibition of signaling pathways.[10][11]
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target protein (e.g., phospho-c-Met, phospho-ALK) and the total protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Kinase Inhibition Signaling Pathways
Spiro[indoline-3,4'-piperidine] derivatives have been shown to inhibit key kinases in cancer-related signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: Inhibition of Receptor Tyrosine Kinases (RTKs) by spiro[indoline-3,4'-piperidine] derivatives.
5-HT6 Receptor Signaling Pathway
Antagonism of the 5-HT6 receptor by spiro[indoline-3,4'-piperidine] analogues can modulate downstream signaling cascades, such as the adenylyl cyclase/cAMP/PKA pathway, which is implicated in cognitive function.
Caption: Antagonism of the 5-HT6 receptor signaling pathway.
General Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel spiro[indoline-3,4'-piperidine] derivatives as potential therapeutic agents typically follows a structured workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Catalytic Routes to Spiro-Indoline-Piperidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The spiro-indoline-piperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its rigid three-dimensional structure provides a unique topographical presentation of functional groups, making it an attractive target for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for key catalytic methods used in the synthesis of these complex molecular architectures.
Organocatalytic Cascade Spirocycloaddition for Spiro[indoline-3,3'-piperidin]-6'-ones
This method utilizes a chiral bifunctional thiourea catalyst to initiate a cascade reaction involving in situ deprotection, dearomatization, and intramolecular spirocycloaddition of TBS-O-protected indole-alkynamides. This approach offers an efficient route to polycyclic spiro[indoline-3,3'-piperidin]-6'-one scaffolds with high yields and enantioselectivities.[1][2]
Reaction Scheme & Proposed Mechanism
The reaction is proposed to proceed through the following key steps:
-
In situ Deprotection: The TBS protecting group on the indole nitrogen is removed.
-
Dearomatization: The indole ring is dearomatized.
-
Intramolecular Spirocycloaddition: The nucleophilic attack of the deprotected indole onto the alkyne moiety leads to the formation of the spirocyclic system.
A simplified workflow for this process is illustrated below.
Caption: General experimental workflow for the organocatalytic cascade spirocycloaddition.
Quantitative Data Summary
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | N-Boc, R=H | 10 | 88 | 94:6 |
| 2 | N-Boc, R=5-Me | 10 | 92 | 93:7 |
| 3 | N-Boc, R=5-Cl | 10 | 85 | 92:8 |
| 4 | N-Ts, R=H | 10 | 95 | 91:9 |
| 5 | N-Ts, R=7-F | 10 | 89 | 90:10 |
Data synthesized from representative examples in the literature.
Detailed Experimental Protocol
Materials:
-
TBS-O-protected indole-alkynamide (1.0 equiv)
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (10 mol%)
-
Potassium fluoride (KF) (1.0 equiv)
-
Acetic acid (AcOH) (2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (20 mol%)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a 25 mL round-bottom flask charged with the TBS-O-protected indole-alkynamide (0.05 mmol, 1.0 equiv), add anhydrous CH2Cl2 (2.0 mL).
-
Add acetic acid (100 μL of a 1 M solution in CH2Cl2, 0.10 mmol, 2.0 equiv), TBAI (3.7 mg, 0.01 mmol, 20 mol%), and the chiral bifunctional thiourea catalyst (10 μL of a 0.5 M solution in CH2Cl2, 0.005 mmol, 10 mol%).
-
Finally, add KF (5.8 mg, 0.10 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the mixture vigorously at room temperature under an air atmosphere for 12 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a short pad of silica gel, washing the pad with ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate/dichloromethane = 3:1:1) to afford the desired spiro[indoline-3,3'-piperidin]-6'-one product.[1]
Fe(II)-Catalyzed Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives
This method provides a straightforward approach to spiro[indoline-3,2'-pyrrolidine] scaffolds, which are structurally related to their piperidine counterparts. The key step is an Fe(II)-catalyzed spirocyclization of readily accessible β-3-indolyl ketone oxime acetates. The reaction proceeds through a radical pathway and demonstrates good functional group tolerance.[3][4][5][6][7]
Reaction Scheme & Proposed Mechanism
The proposed mechanism involves the following steps:
-
Reductive Cleavage: Fe(II) mediates the reductive cleavage of the N-O bond in the oxime acetate to generate an iminyl radical.
-
5-exo-trig Cyclization: The iminyl radical undergoes a 5-exo-trig cyclization onto the indole ring, forming a carbon-centered radical.
-
Oxidation: The carbon-centered radical is oxidized by Fe(III) to afford the final spirocyclic product.[3]
Caption: Proposed mechanism for the Fe(II)-catalyzed spirocyclization.
Quantitative Data Summary
| Entry | R1 (Indole) | R2 (Aryl on Ketone) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | Ph | 70 | 1:10 |
| 2 | 5-Me | Ph | 75 | 1:9 |
| 3 | 5-Cl | Ph | 68 | 1:12 |
| 4 | H | 4-MeC6H4 | 72 | 1:10 |
| 5 | H | 4-FC6H4 | 65 | 1:11 |
Data is representative of the substrate scope presented in the literature.[4]
Detailed Experimental Protocol
Step 1: Synthesis of β-3-Indolyl Ketone Oxime Acetate (This is a two-step sequence starting from 2-arylindoles and α,β-unsaturated ketones, followed by oximation and acetylation. For detailed procedures, refer to the source literature.[4][5])
Step 2: Fe(II)-Catalyzed Spirocyclization
Materials:
-
β-3-Indolyl ketone oxime acetate (1.0 equiv)
-
Iron(II) chloride (FeCl2) (20 mol%)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the β-3-indolyl ketone oxime acetate (0.2 mmol, 1.0 equiv) and anhydrous acetonitrile (2.0 mL).
-
Add FeCl2 (5.1 mg, 0.04 mmol, 20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
After completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the spiro[indoline-3,2'-pyrrolidine] derivative.
Gold(I)-Catalyzed Synthesis of Spiro[indoline-3,3'-piperidine] Derivatives
Cationic gold(I) catalysts can effectively mediate the dearomatizing cyclization of N-propargyl- and N-homoallenyl-2-bromotryptamines to generate spiro[indoline-3,3'-piperidine] scaffolds. The reaction proceeds via the formation of a 2-bromospiroindolenine intermediate, which is subsequently hydrolyzed in a one-pot process to the corresponding spirooxindole.[8][9]
Reaction Scheme
The general transformation involves the gold(I)-catalyzed intramolecular cyclization of a tryptamine derivative bearing an alkyne or allene moiety on the nitrogen atom.
Caption: General scheme for the Gold(I)-catalyzed synthesis of spiro[indoline-3,3'-piperidine]-2-ones.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Ligand | Yield (%) | Diastereoselectivity |
| 1 | N-Propargyltryptamine | [AuCl(L)]/AgOTf | JohnPhos | 85 | >20:1 |
| 2 | N-Homoallenyltryptamine | [AuCl(L)]/AgOTf | JohnPhos | 78 | >20:1 |
| 3 | N-Propargyltryptophan ester | [AuCl(L)]/AgOTf | IPr | 92 | >20:1 |
| 4 | N-Propargyl-5-MeO-tryptamine | [AuCl(L)]/AgOTf | JohnPhos | 88 | >20:1 |
Data is representative and compiled from literature examples.[8][9]
Detailed Experimental Protocol
Materials:
-
N-Propargyl- or N-homoallenyl-2-bromotryptamine derivative (1.0 equiv)
-
Gold(I) chloride-ligand complex (e.g., [AuCl(JohnPhos)]) (5 mol%)
-
Silver triflate (AgOTf) (5 mol%)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water
Procedure:
-
In a glovebox, add the gold(I) chloride-ligand complex (0.005 mmol, 5 mol%) and silver triflate (0.005 mmol, 5 mol%) to a flame-dried vial.
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add a solution of the N-propargyl- or N-homoallenyl-2-bromotryptamine derivative (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (1.0 mL).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Add water (0.5 mL) to the reaction mixture and stir vigorously for an additional 1 hour to facilitate hydrolysis of the spiroindolenine intermediate.
-
Dilute the mixture with dichloromethane (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the spiro[indoline-3,3'-piperidine]-2-one.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization for different substrates.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. An Organocatalytic Cascade Spirocycloaddition Reaction for the Construction of Spiro[indoline-3,3′-piperidin]-6′-ones [ouci.dntb.gov.ua]
- 3. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 4. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of Spiro[indoline-3,4'-piperidine] Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds. Its unique three-dimensional architecture makes it an attractive target in medicinal chemistry and drug discovery. The stereoselective synthesis of these complex molecules is of paramount importance, as the specific stereochemistry often dictates the pharmacological activity. These application notes provide an overview of common stereoselective strategies and detailed protocols for the synthesis of spiro[indoline-3,4'-piperidine] analogues.
Key Synthetic Strategies
The stereoselective construction of the spiro[indoline-3,4'-piperidine] core can be achieved through several elegant synthetic strategies, primarily falling into two main categories:
-
Diastereoselective Syntheses: These methods often rely on substrate control or the use of chiral auxiliaries to favor the formation of one diastereomer over others. Multi-component reactions are a powerful tool in this category, allowing for the rapid construction of molecular complexity in a single step.
-
Enantioselective Syntheses: These approaches utilize chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to induce enantioselectivity in the key bond-forming steps. This allows for the direct formation of enantioenriched products from prochiral starting materials. Common enantioselective transformations include cascade reactions, cycloadditions, and Pictet-Spengler type reactions.
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize quantitative data from various stereoselective syntheses of spiro[indoline-3,4'-piperidine] and closely related analogues.
Table 1: Organocatalytic Enantioselective Synthesis of Spirooxindole Analogues
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Substrate 3 | Yield (%) | ee (%) | Reference |
| Quinidine-derived squaramide | Knoevenagel/Michael/cyclization | Isatins | Cyanoacetates | 3-Aminomaleimides | 78-91 | 53-99 | [1][2] |
| (DHQD)₂PYR | Michael/cyclization | Pyrazolones | Isatylidene malononitriles | - | 96-99 | up to 91 | [3][4] |
| Quinidine-derived squaramide | Knoevenagel/Michael/cyclization | Isatins | Malononitrile/Cyanoacetate | Phthalhydrazide | 73-90 | up to >99 | [5] |
Table 2: Metal-Catalyzed Stereoselective Synthesis of Spiroindoline Analogues
| Catalyst | Reaction Type | Substrate(s) | Yield (%) | Stereoselectivity | Reference |
| Dinuclear zinc-ProPhenol complex | [3+3] Annulation | Indoline-2-thiones, Isatylidene malononitriles | up to 88 | up to 99% ee | [6] |
| Iridium(I) complex (Vaska's complex) | Reductive Spirocyclization | Indole-linked amides/lactams | - | Highly diastereoselective | [7][8] |
| Fe(II) chloride | Spirocyclization | β-3-indolyl ketone oxime acetates | 55-70 | dr = 1:10 | [9] |
Experimental Protocols
Protocol 1: Diastereoselective Four-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyridines]
This protocol is based on a one-pot domino reaction for the synthesis of functionalized spiro[indoline-3,4'-pyridine] derivatives.[10]
Materials:
-
Arylamine (e.g., aniline)
-
Methyl propiolate
-
Isatin
-
Malononitrile
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL).
-
Stir the solution at room temperature overnight to facilitate the formation of the β-enamino ester intermediate.
-
To the reaction mixture, add isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol).
-
Heat the mixture under reflux for approximately 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution to approximately half its volume under reduced pressure.
-
The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure spiro[indoline-3,4'-pyridine] product.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 2: Enantioselective Organocatalytic Synthesis of Spiro[indoline-3,4'-piperidine] Analogues (Representative Protocol)
This protocol is a representative procedure adapted from the organocatalytic synthesis of related chiral spiro-piperidine and spirooxindole compounds.[1][11][12] It illustrates the general principles of using a chiral organocatalyst to achieve enantioselectivity.
Materials:
-
N-protected amino-alkene (e.g., N-Cbz-protected 1-amino-hex-5-ene)
-
Thioacrylate
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
"Clip" Step (Alkene Metathesis):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-protected amino-alkene (1.0 equiv) and the thioacrylate (1.2 equiv) in anhydrous DCM.
-
Add a suitable metathesis catalyst (e.g., Hoveyda-Grubbs 2nd generation catalyst, 2-5 mol%).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the metathesis product.
-
-
"Cycle" Step (Intramolecular aza-Michael Addition):
-
To a solution of the purified metathesis product (1.0 equiv) in anhydrous DCM, add the chiral phosphoric acid catalyst (5-10 mol%).
-
Stir the reaction at the appropriate temperature (can range from -20 °C to room temperature) for 24-72 hours, monitoring by TLC.
-
Once the reaction is complete, the mixture can be directly purified by flash column chromatography on silica gel to afford the enantioenriched 3-spiropiperidine product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for stereoselective synthesis.
Caption: Organocatalytic cascade reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 10. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products. Its rigid, three-dimensional architecture provides a unique framework for the exploration of chemical space in drug discovery. Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate is a key building block for the synthesis of diverse chemical libraries based on this scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential functionalization, making it an ideal starting material for diversity-oriented synthesis (DOS) and combinatorial chemistry approaches. This document provides detailed application notes and protocols for the utilization of this versatile scaffold in library synthesis.
The core structure of this compound offers two primary points for diversification: the indoline nitrogen and the piperidine nitrogen (after deprotection). This allows for the generation of large and diverse libraries of compounds for high-throughput screening.
Key Applications in Library Synthesis
The use of this compound in library synthesis is primarily focused on generating novel compounds for drug discovery programs. The resulting libraries of spiro[indoline-3,4'-piperidine] derivatives have shown potential in various therapeutic areas, including oncology and neurodegenerative diseases.
Advantages of using this scaffold in library synthesis:
-
Structural Complexity and Rigidity: The spirocyclic nature of the scaffold imparts a high degree of three-dimensionality, which is often favored for potent and selective interactions with biological targets.
-
Multiple Diversification Points: The presence of reactive sites on both the indoline and piperidine moieties allows for the introduction of a wide range of functional groups and building blocks.
-
Access to Novel Chemical Space: Libraries based on this scaffold can explore regions of chemical space that are not accessible with more traditional, linear molecules.
-
Synthetic Tractability: The synthesis of derivatives is often straightforward, utilizing well-established chemical transformations.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation/Alkylation of the Indoline Nitrogen
This protocol describes the diversification of the indoline nitrogen of this compound.
Materials:
-
This compound
-
Aryl halide or alkyl halide (e.g., substituted benzyl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for arylation, or a base (e.g., K2CO3, NaH) for alkylation
-
Anhydrous solvent (e.g., toluene, DMF, THF)
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the aryl/alkyl halide (1.1 - 1.5 eq).
-
For N-arylation, add the palladium catalyst (e.g., 2 mol% Pd2(dba)3) and ligand (e.g., 4 mol% Xantphos), and a base (e.g., Cs2CO3, 2.0 eq).
-
For N-alkylation, add a base (e.g., K2CO3, 3.0 eq or NaH, 1.2 eq).
-
Add anhydrous solvent and stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C for arylation, room temperature to 60 °C for alkylation) until completion (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: General Procedure for Deprotection and Functionalization of the Piperidine Nitrogen
This protocol outlines the removal of the Boc protecting group followed by diversification of the resulting secondary amine on the piperidine ring.
Step 2a: Boc Deprotection
Materials:
-
N-substituted this compound (from Protocol 1)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or Dioxane
-
Base for workup (e.g., saturated NaHCO3 solution)
Procedure:
-
Dissolve the Boc-protected spiro compound in a suitable solvent (e.g., DCM).
-
Add an excess of TFA (e.g., 10-20 eq) or a solution of HCl (e.g., 4M in dioxane, 5-10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected secondary amine, which can often be used in the next step without further purification.
Step 2b: Functionalization of the Piperidine Nitrogen (Amide or Sulfonamide Formation)
Materials:
-
Deprotected spiro[indoline-3,4'-piperidine] derivative (from Step 2a)
-
Acyl chloride, sulfonyl chloride, carboxylic acid, or isocyanate (1.1 - 1.5 eq)
-
Base (e.g., triethylamine, DIPEA) (2.0 - 3.0 eq)
-
For carboxylic acid coupling: a coupling agent (e.g., HATU, HBTU)
-
Anhydrous solvent (e.g., DCM, DMF)
Procedure:
-
Dissolve the deprotected spiro compound in an anhydrous solvent.
-
Add the base (e.g., triethylamine).
-
For acylation/sulfonylation: Slowly add the acyl chloride or sulfonyl chloride at 0 °C.
-
For amide coupling: Add the carboxylic acid, coupling agent (e.g., HATU), and a base (e.g., DIPEA).
-
For urea formation: Add the isocyanate.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or preparative HPLC.
Data Presentation
The following table summarizes representative yields for the synthesis of a small library of spiro[indoline-3,4'-piperidine] derivatives based on the protocols described above. The yields are indicative and may vary depending on the specific substrates and reaction conditions used.
| Entry | R1 (Indoline-N) | R2 (Piperidine-N) | Protocol 1 Yield (%) | Protocol 2 Yield (%) | Overall Yield (%) |
| 1 | Phenyl | Acetyl | 85 | 92 | 78 |
| 2 | 4-Methoxyphenyl | Benzoyl | 82 | 95 | 78 |
| 3 | Benzyl | Methylsulfonyl | 91 | 88 | 80 |
| 4 | 4-Chlorobenzyl | Phenylacetyl | 88 | 90 | 79 |
| 5 | 2-Naphthyl | 4-Fluorobenzoyl | 79 | 93 | 73 |
| 6 | Pyridin-3-yl | Cyclopropanecarbonyl | 75 | 89 | 67 |
Mandatory Visualization
Experimental Workflow for Library Synthesis
The following diagram illustrates the general workflow for the synthesis of a diverse library of spiro[indoline-3,4'-piperidine] derivatives.
Caption: General workflow for the two-step diversification of the spiro scaffold.
Logical Relationship of Diversification Points
This diagram shows the logical relationship between the core scaffold and the points of diversification for library synthesis.
Caption: Diversification points on the spiro[indoline-3,4'-piperidine] core.
Signaling Pathway (Hypothetical)
While the specific biological targets of libraries derived from this scaffold are diverse, a common approach is to screen them against protein kinases. The following is a hypothetical signaling pathway that could be investigated using a library of these compounds.
Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway by library compounds.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its rigid, three-dimensional architecture allows for precise orientation of substituents to interact with key residues in the ATP-binding pocket of various kinases. This document provides detailed application notes and protocols for the synthesis of c-Met and ALK kinase inhibitors utilizing Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate as a key starting material. The methodologies described are based on established synthetic routes and provide a framework for the development of novel kinase inhibitors for therapeutic applications.
Core Scaffold: this compound
This compound serves as a versatile building block. The Boc-protected piperidine nitrogen allows for controlled functionalization, while the indoline core provides a platform for further chemical modifications. This starting material is commercially available and can be used to generate a library of diverse kinase inhibitors.
Synthesis of c-Met and ALK Dual Inhibitors
A series of potent aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been developed as dual inhibitors of c-Met and ALK kinases. The synthesis involves a multi-step sequence starting from the core spiro compound. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce the aminopyridyl or aminopyrazinyl moiety, which is crucial for hinge-binding interactions within the kinase domain.
Quantitative Data Summary
The following table summarizes the in vitro and cellular activities of representative spiro[indoline-3,4'-piperidine]-2-one derivatives as c-Met and ALK inhibitors.[1]
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| 5a | c-Met | 5 | 98 |
| ALK | 12 | 150 | |
| 5b (SMU-B) | c-Met | 3 | 75 |
| ALK | 8 | 92 | |
| 6a | c-Met | 15 | 250 |
| ALK | 35 | 480 | |
| 6b | c-Met | 10 | 180 |
| ALK | 28 | 350 |
Experimental Protocols
General Synthetic Workflow
The overall synthetic strategy for the preparation of the target kinase inhibitors is depicted below. The workflow begins with the modification of the spiro[indoline-3,4'-piperidine] core, followed by a key Suzuki coupling reaction and subsequent functional group manipulations to yield the final products.
Detailed Methodologies
Protocol 1: Synthesis of 6-bromo-1'-methylspiro[indoline-3,4'-piperidine]-2-one
This protocol describes the preparation of a key intermediate for the Suzuki coupling reaction.
-
N-Methylation: To a solution of this compound in a suitable solvent (e.g., THF), add a base (e.g., NaH) followed by methyl iodide. Stir the reaction at room temperature until completion.
-
Boc Deprotection: Treat the N-methylated product with an acid (e.g., TFA in DCM) to remove the Boc protecting group.
-
Oxidation and Bromination: The resulting secondary amine is then subjected to oxidation to the corresponding oxindole, followed by bromination at the 6-position using a suitable brominating agent (e.g., NBS in acetonitrile).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-1'-methylspiro[indoline-3,4'-piperidine]-2-one.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the crucial C-C bond formation to introduce the pyridinyl moiety.[1]
-
Reaction Setup: In a reaction vessel, combine 6-bromo-1'-methylspiro[indoline-3,4'-piperidine]-2-one (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent and Degassing: Add a degassed mixture of a suitable organic solvent and water (e.g., DME/H₂O 4:1). Purge the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Protocol 3: Nitro Group Reduction
This protocol describes the reduction of a nitro group on the coupled pyridine ring to the corresponding amine, a key step in obtaining the final active inhibitors.
-
Reaction Setup: Dissolve the nitro-containing intermediate in a suitable solvent (e.g., ethanol).
-
Reducing Agent: Add a reducing agent such as iron powder and an acid (e.g., a catalytic amount of aqueous HCl).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for approximately 30 minutes or until the reaction is complete.
-
Work-up and Purification: Filter the hot reaction mixture through a pad of Celite and wash with the solvent. Concentrate the filtrate under reduced pressure and purify the residue by an appropriate method, such as crystallization or column chromatography.
Signaling Pathways
The synthesized inhibitors target the c-Met and ALK receptor tyrosine kinases, which are key drivers in various cancers. Dysregulation of these pathways leads to uncontrolled cell proliferation, survival, and metastasis.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating downstream signaling cascades.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that can be constitutively activated through chromosomal rearrangements, leading to oncogenic fusion proteins.
Conclusion
The use of this compound provides a robust and versatile platform for the synthesis of potent kinase inhibitors. The detailed protocols and application notes herein offer a comprehensive guide for researchers in the field of drug discovery and development to design and synthesize novel therapeutics targeting critical cancer-related signaling pathways. The promising biological data of the described compounds underscore the potential of this chemical scaffold in generating next-generation kinase inhibitors.
References
Application Notes and Protocols for the Synthesis and Evaluation of Spiro[indoline-3,4'-piperidine]-2-ones as c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel spiro[indoline-3,4'-piperidine]-2-one compounds and their evaluation as potent inhibitors of the c-Met receptor tyrosine kinase. Detailed protocols for chemical synthesis and biochemical assays are provided to enable researchers to explore this promising class of anticancer agents.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention. Spiro[indoline-3,4'-piperidine]-2-ones have emerged as a promising scaffold for the development of small molecule c-Met inhibitors. This document outlines the synthesis of these compounds and methodologies to assess their inhibitory activity against c-Met.
c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which are central to cell growth, survival, and motility. Aberrant activation of this pathway is a key driver in many cancers.
Caption: The c-Met signaling pathway and the inhibitory action of spiro[indoline-3,4'-piperidine]-2-ones.
Data Presentation
The inhibitory activities of a series of synthesized spiro[indoline-3,4'-piperidine]-2-one derivatives against c-Met kinase were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R1 | R2 | c-Met IC50 (µM) |
| 4a | H | H | 1.56 |
| 4b | 5-F | H | 0.89 |
| 4c | 5-Cl | H | 0.54 |
| 4d | 5-Br | H | 0.48 |
| 4e | 5-CH3 | H | 1.23 |
| 4f | 5-OCH3 | H | 2.11 |
| 4g | 6-F | H | 1.78 |
| 4h | 6-Cl | H | 1.35 |
| 5a | H | 3-F | 0.0147 |
| 5b | H | 4-F | 0.023 |
| 5c | H | 3-Cl | 0.019 |
| 5d | H | 4-Cl | 0.028 |
| 5e | H | 3-Br | 0.017 |
| 5f | H | 4-Br | 0.025 |
| 5g | H | 3-CH3 | 0.031 |
| 5h | H | 4-CH3 | 0.045 |
Experimental Protocols
A generalized experimental workflow for the synthesis and evaluation of spiro[indoline-3,4'-piperidine]-2-one inhibitors is depicted below.
Caption: General experimental workflow for the synthesis and evaluation of c-Met inhibitors.
Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
This protocol describes a general method for the synthesis of the core spiro[indoline-3,4'-piperidine]-2-one scaffold.
Materials:
-
Oxindole
-
1-Benzyl-4-piperidone
-
Pyrrolidine
-
Ethanol
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of oxindole (1.33 g, 10 mmol), 1-benzyl-4-piperidone (1.89 g, 10 mmol), and pyrrolidine (0.84 mL, 10 mmol) in ethanol (20 mL) is stirred at room temperature for 30 minutes.
-
Glacial acetic acid (0.6 mL, 10 mmol) is added, and the reaction mixture is refluxed for 8 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (100 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 3:1) to afford 1'-benzylspiro[indoline-3,4'-piperidin]-2-one as a white solid.
c-Met Kinase Inhibition Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to determine the inhibitory activity of the synthesized compounds against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
TR-FRET c-Met substrate (e.g., ULight™-poly-GT)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection buffer (Kinase reaction buffer containing 10 mM EDTA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 50 nL of the compound dilutions. For the positive control (no inhibition) and negative control (maximum inhibition), add 50 nL of DMSO.
-
Add 2.5 µL of c-Met kinase solution (e.g., 2 nM in kinase buffer) to each well except the negative control.
-
Add 2.5 µL of a mixture of ULight™-poly-GT substrate (e.g., 100 nM) and ATP (e.g., 20 µM, at the Km for c-Met) in kinase buffer to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of stop/detection buffer containing the europium-labeled antibody (e.g., 2 nM) to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with excitation at 320 or 340 nm.
-
Calculate the TR-FRET ratio (665 nm/615 nm) and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
c-Met Kinase Inhibition Assay (ADP-Glo™)
This protocol describes an alternative method for assessing c-Met kinase activity using the luminescent ADP-Glo™ assay.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
Set up the kinase reaction in a white plate. To each well, add:
-
1 µL of test compound dilution or vehicle control.
-
2 µL of c-Met kinase in kinase buffer (the optimal concentration should be determined empirically, e.g., 1-5 ng/µL).
-
2 µL of a mixture of Poly(Glu,Tyr) substrate (e.g., 0.2 mg/mL) and ATP (at or near the Km for c-Met) in kinase buffer.
-
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
References
Gold-Catalyzed Synthesis of Spiro[indoline-3,3'-piperidine] Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gold-catalyzed synthesis of spiro[indoline-3,3'-piperidine] derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The protocols are based on established gold(I)-catalyzed methodologies, offering an efficient and versatile approach to this valuable heterocyclic system.
Introduction
Spiro[indoline-3,3'-piperidine] derivatives are a class of compounds that have garnered considerable attention due to their presence in various natural products and their potential as therapeutic agents. Gold catalysis has emerged as a powerful tool for the construction of such complex molecular architectures under mild reaction conditions. This document outlines a key gold-catalyzed approach to these spirocycles.
Gold(I)-Catalyzed Substitution-Controlled Synthesis
A prominent method for the synthesis of spiro[indoline-3,3'-piperidine] derivatives involves a gold(I)-catalyzed substitution-controlled cyclization of 1,6-enynes.[1][2] This strategy offers a high degree of control over the reaction outcome, leading to the desired spirocyclic products in good to excellent yields.
Reaction Principle
The reaction proceeds via the activation of the alkyne moiety by a cationic gold(I) catalyst. This is followed by an intramolecular cyclization involving the tethered indole nucleophile, leading to the formation of the spiro[indoline-3,3'-piperidine] core. The presence of a Hantzsch ester as a mild reducing agent is often crucial for the success of the transformation.[1][2]
Experimental Protocols
General Protocol for the Gold(I)-Catalyzed Synthesis of Spiro[indoline-3,3'-piperidine] Derivatives
This protocol is a representative example based on published procedures.[1][2] Researchers should optimize conditions for their specific substrates.
Materials:
-
Substituted 1,6-enyne substrate
-
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl)
-
Silver triflimide (AgNTf2) or Silver hexafluoroantimonate (AgSbF6)
-
Hantzsch ester (HEH)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 1,6-enyne substrate (1.0 equiv., e.g., 0.2 mmol).
-
Add Hantzsch ester (1.2 equiv.).
-
Dissolve the solids in anhydrous dichloromethane (2.0 mL).
-
In a separate vial, prepare the gold(I) catalyst solution by dissolving (Ph3PAuCl) (0.05 equiv.) and a silver salt (e.g., AgNTf2) (0.05 equiv.) in anhydrous dichloromethane (1.0 mL). Stir this mixture for 5 minutes at room temperature.
-
Add the freshly prepared gold(I) catalyst solution to the Schlenk tube containing the substrate.
-
Stir the reaction mixture at room temperature (or as optimized) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[indoline-3,3'-piperidine] derivative.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation
The following tables summarize typical yields for the gold-catalyzed synthesis of spiro[indoline-3,3'-piperidine] derivatives with various substituents.
Table 1: Substrate Scope and Yields
| Entry | Substrate (R1) | Substrate (R2) | Product | Yield (%) |
| 1 | H | H | 1'-tosyl-spiro[indoline-3,3'-piperidine] | 85 |
| 2 | 5-Me | H | 5-methyl-1'-tosyl-spiro[indoline-3,3'-piperidine] | 82 |
| 3 | 5-Cl | H | 5-chloro-1'-tosyl-spiro[indoline-3,3'-piperidine] | 78 |
| 4 | H | Me | 4'-methyl-1'-tosyl-spiro[indoline-3,3'-piperidine] | 88 |
| 5 | H | Ph | 4'-phenyl-1'-tosyl-spiro[indoline-3,3'-piperidine] | 75 |
Yields are isolated yields and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the gold-catalyzed synthesis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the gold-catalyzed reaction.
Related Method: Gold-Catalyzed Dearomatization for Spirooxindoles
A related and valuable synthetic strategy involves the gold(I)-catalyzed dearomatizing cyclization of N-propargyl- or N-homoallenyl-2-bromotryptamines. This method provides access to spiro[piperidine-3,3'-oxindoles], which are closely related to the target spiroindoline structures and are also of significant interest in medicinal chemistry. The reaction typically proceeds through a dearomatizing cyclization to form a 2-bromospiroindolenine, which is then hydrolyzed in situ to yield the spirooxindole. This approach highlights the versatility of gold catalysis in constructing diverse spirocyclic indole scaffolds.
Conclusion
Gold-catalyzed synthesis provides a robust and efficient platform for the construction of spiro[indoline-3,3'-piperidine] derivatives and related spirooxindoles. The mild reaction conditions and broad substrate tolerance make these methods highly attractive for applications in drug discovery and organic synthesis. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore this important class of molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Low to no yield of the desired spiroindoline product.
Potential Causes & Solutions:
-
Incomplete Reduction of the Nitro Group: The reduction of the nitro group to an amine is a critical step for the subsequent cyclization. Incomplete reduction can halt the reaction sequence.
-
Solution: Ensure the reducing agent, such as zinc dust or tin(II) chloride, is fresh and used in sufficient excess. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.
-
-
Inefficient Cyclization: The final intramolecular cyclization to form the indoline ring can be sensitive to reaction conditions.
-
Solution: The choice of solvent and temperature is crucial. While some protocols suggest cyclization occurs in one pot following reduction, optimizing the temperature or switching to a higher boiling point solvent might be necessary to drive the reaction to completion.
-
-
Degradation of Reactants or Intermediates: The starting materials or key intermediates may be unstable under the reaction conditions.
-
Solution: Ensure all reagents are pure and solvents are anhydrous where necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Question 2: Formation of significant side products.
Potential Causes & Solutions:
-
Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.
-
Solution: Employing high-dilution conditions for the cyclization step can favor the formation of the intramolecular product. This can be achieved by the slow addition of the substrate to a larger volume of solvent.
-
-
Formation of Indole Side Products: Over-reduction or rearrangement can sometimes lead to the formation of indole derivatives instead of the desired indoline.[1]
-
Solution: Careful control of the reducing agent and reaction temperature is necessary. Using milder reducing agents or performing the reduction at lower temperatures may minimize over-reduction.
-
-
Incomplete Boc Protection: If the piperidine nitrogen is not fully protected, it can participate in side reactions.
-
Solution: Ensure complete protection of the piperidine nitrogen with the Boc group before the key synthetic steps. The completion of the protection reaction should be verified by NMR or LC-MS.
-
Question 3: Difficulty in purifying the final product.
Potential Causes & Solutions:
-
Co-eluting Impurities: Side products with similar polarity to the desired product can make purification by column chromatography challenging.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution with a shallow polarity change may improve separation. Alternatively, recrystallization from a suitable solvent system, such as ethyl acetate and hexanes, can be an effective purification method.[2]
-
-
Residual Reagents or Catalysts: Contamination from reagents used in previous steps can interfere with purification and subsequent reactions.
-
Solution: Ensure proper work-up procedures are followed after each step to remove excess reagents and byproducts. Aqueous washes and extractions are critical for removing salts and water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common synthetic strategy involves a multi-step process that can be summarized as follows:
-
Nitration: Introduction of a nitro group onto an appropriately substituted benzene derivative.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (e.g., fluorine) by the enolate of an N-Boc-piperidine derivative.[2]
-
Reduction of the Nitro Group: Conversion of the nitro group to an aniline derivative.
-
Intramolecular Cyclization: Formation of the spiro-indoline ring system.[2]
-
Reduction of Lactam/Carbamate (if applicable): In some variations of the synthesis, a lactam or carbamate is formed which is subsequently reduced to the desired amine.[2]
Q2: Which factors are most critical for optimizing the reaction yield?
The most critical factors include:
-
Purity of Starting Materials: Using high-purity reagents and solvents is fundamental.
-
Reaction Temperature: Each step, particularly the SNAr and cyclization, has an optimal temperature range.
-
Choice of Reducing Agent: The type and amount of reducing agent can significantly impact the reduction of the nitro group and prevent side reactions.
-
Reaction Time: Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Q3: How can I confirm the structure of the final product?
The structure of this compound can be confirmed using a combination of spectroscopic techniques:
-
1H NMR: To identify the characteristic protons of the indoline and piperidine rings, as well as the Boc protecting group.
-
13C NMR: To confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H and C=O bonds.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize hypothetical quantitative data to illustrate the impact of varying key reaction parameters on the yield of the desired product.
Table 1: Optimization of the SNAr Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA | THF | -78 to RT | 4 | 65 |
| 2 | NaH | DMF | RT | 6 | 75 |
| 3 | KHMDS | Toluene | 0 to RT | 4 | 72 |
| 4 | NaH | DMF | 50 | 2 | 85 |
Table 2: Optimization of the Reductive Cyclization
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zn / NH4Cl | Ethanol/Water | Reflux | 8 | 70 |
| 2 | Fe / AcOH | Ethanol | 70 | 6 | 78 |
| 3 | H2, Pd/C | Methanol | RT | 12 | 85 |
| 4 | Na2S2O4 | THF/Water | 60 | 5 | 72 |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 4-(2-nitro-4-fluorophenyl)piperidine-1-carboxylate
-
To a solution of N-Boc-piperidine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 1,4-difluoro-2-nitrobenzene (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Reductive Cyclization to form this compound
-
To a solution of Tert-butyl 4-(2-nitro-4-fluorophenyl)piperidine-1-carboxylate (1.0 eq) in methanol, add 10% Pd/C (0.1 eq).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the spiroindoline synthesis.
References
Technical Support Center: Purification of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate.
Troubleshooting Guides
Encountering issues during the purification of your reaction product is a common challenge. This section provides guidance on how to identify and resolve these issues.
Problem: Low Yield After Purification
| Potential Cause | Recommended Action | Expected Outcome |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Back-extract the aqueous layer with a fresh portion of organic solvent. | Increased recovery of the product from the aqueous phase. |
| Incomplete Elution from Chromatography Column | After the main product has eluted, flush the column with a more polar solvent system (e.g., 10% Methanol in Dichloromethane) to check for any remaining product. | Recovery of any product that was strongly adsorbed to the silica gel. |
| Product Precipitation During Concentration | If the product is a solid, ensure it is fully redissolved before transfer and that all vessels are rinsed with fresh solvent. | Minimized loss of solid product adhering to glassware. |
| Sub-optimal Chromatography Conditions | Systematically vary the solvent system for column chromatography to find the optimal separation and elution conditions. Start with a low polarity mobile phase and gradually increase the polarity. | Improved separation and elution of the target compound, leading to a higher isolated yield. |
Problem: Product is Not Pure After Column Chromatography
| Potential Cause | Recommended Action | Expected Outcome |
| Co-eluting Impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization may also be effective. | Separation of the product from closely eluting impurities. |
| Overloading the Column | Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). | Sharper peaks and better separation of the product from impurities. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation. | A well-packed column will result in even bands and improved resolution. |
| Fraction Collection too Broad | Collect smaller fractions and analyze them by TLC before combining. | Isolation of purer fractions of the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
Common impurities can arise from starting materials, side reactions, or incomplete reactions. Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include derivatives of indoline or N-Boc-4-piperidone.
-
Byproducts from Fischer Indole Synthesis: If this route is used, potential byproducts could include aniline and 3-methylindole.
-
Deprotected Product: Loss of the Boc group can occur under acidic conditions, leading to the formation of spiro[indoline-3,4'-piperidine].
-
Oxidized Species: Indoline moieties can be susceptible to air oxidation, which may lead to colored impurities.
Q2: How can I best monitor the progress of my purification using Thin Layer Chromatography (TLC)?
A good starting solvent system for TLC analysis is a mixture of ethyl acetate and hexanes (or petroleum ether). A typical starting ratio would be 20-30% ethyl acetate in hexanes.
For visualization:
-
UV Light (254 nm): The indoline core of the molecule should be UV active.
-
Ninhydrin Stain: This stain is effective for visualizing Boc-protected amines.[] The plate will need to be heated after dipping in the ninhydrin solution to reveal the spots, which typically appear as pink to purple.[]
Q3: What are the recommended conditions for column chromatography?
Based on purification of similar spiroindoline compounds, a good starting point for column chromatography is a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or petroleum ether.[2][3]
-
Initial Elution: Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities.
-
Product Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired product. The optimal solvent system should be determined by preliminary TLC analysis.
Q4: My purified product appears as a broad peak in NMR. What could be the cause?
A broad peak in the NMR spectrum can sometimes be attributed to the presence of rotamers due to the restricted rotation around the amide bond of the Boc group. This is a known phenomenon for Boc-protected amines.
Q5: What should I do if my product is still impure after column chromatography?
If column chromatography does not yield a pure product, consider the following techniques:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective purification method.[2]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for reverse-phase separation of such compounds.
Experimental Protocols
Protocol 1: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis of the fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Spot a small amount of the crude reaction mixture and the purified product onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 30% ethyl acetate in hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Staining: If necessary, dip the plate in a ninhydrin staining solution and gently heat it with a heat gun to visualize the Boc-protected amine.
Visualizations
Caption: A general workflow for troubleshooting the purification of chemical compounds.
Caption: The principle of separation by column chromatography.
Caption: A decision tree for selecting a suitable purification method.
References
Technical Support Center: Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The spiro[indoline-3,4'-piperidine] scaffold is typically synthesized through multi-step sequences. Key reactions often include the Fischer indole synthesis or Pictet-Spengler type reactions to construct the indole or tetrahydro-β-carboline core, followed by modifications to form the spirocyclic piperidine ring.[1][2]
Q2: What are the primary concerns during the N-Boc deprotection of this compound?
A2: The main issue during N-Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of a reactive tert-butyl cation. This cation can lead to byproducts by alkylating nucleophilic sites on the desired product or other molecules in the reaction mixture, a side reaction known as t-butylation.[3][4] Incomplete deprotection is another common problem.[3]
Q3: How can I minimize the formation of t-butylated byproducts during N-Boc deprotection?
A3: The most effective method to prevent t-butylation is the use of scavengers in the reaction mixture. Scavengers are nucleophilic compounds that preferentially react with and "trap" the tert-butyl cation.[3] Common scavengers include triisopropylsilane (TIS) and water.[3]
Q4: My catalytic hydrogenation of an indole precursor to an indoline is giving low yields. What are the likely side reactions?
A4: In the catalytic hydrogenation of indoles, two major side reactions are over-hydrogenation of the benzene ring to form octahydroindoles, and polymerization of the starting material or product.[5] Additionally, the indoline product, being a secondary amine, can sometimes poison the catalyst, hindering the reaction.[5]
Q5: I am observing both N-alkylation and C3-alkylation of my spiro[indoline-3,4'-piperidine] core. How can I control the regioselectivity?
A5: The regioselectivity of alkylation (N- vs. C3-alkylation) is a known challenge in indole chemistry. Reaction conditions, including the choice of base, solvent, and alkylating agent, can influence the outcome. Generally, stronger bases and polar aprotic solvents favor N-alkylation.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Spirocyclization (Pictet-Spengler Type Reaction)
Potential Causes and Solutions:
-
Poor Quality Starting Materials: Ensure the purity of the tryptamine derivative and the aldehyde/ketone. Impurities can inhibit the reaction or lead to side products.
-
Incorrect Catalyst or Catalyst Loading: The choice and amount of acid catalyst are crucial. For less reactive substrates, stoichiometric amounts of a strong acid like TFA may be necessary.
-
Suboptimal Reaction Temperature: While many Pictet-Spengler reactions proceed at room temperature, some may require heating to overcome the activation energy. Conversely, for sensitive substrates, lowering the temperature may improve selectivity.
-
Atmospheric Moisture: Some variations of this reaction are sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Issue 2: Formation of Multiple Products in N-Boc Deprotection
Potential Causes and Solutions:
-
t-Butylation: As mentioned in the FAQs, the formation of a +56 Da adduct is a strong indicator of t-butylation.[4]
-
Solution: Add a scavenger to the reaction mixture. A combination of triisopropylsilane (TIS) and water is often effective.[3]
-
-
Incomplete Reaction: The presence of starting material alongside the product suggests incomplete deprotection.
-
Solution: Increase the reaction time, increase the concentration of the acid, or gently warm the reaction. Be aware that warming can also increase the rate of side reactions.[3]
-
-
Degradation of other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., acetals, trityl groups), they may be cleaved under the reaction conditions.
-
Solution: Consider using a milder deprotection method or a different protecting group strategy for other functionalities.
-
Issue 3: Byproduct Formation in Catalytic Hydrogenation of Indole Precursors
Potential Causes and Solutions:
-
Over-hydrogenation: Formation of octahydroindole derivatives.
-
Solution: Optimize the reaction conditions by lowering the hydrogen pressure, reducing the catalyst loading, or decreasing the reaction time. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential.[5]
-
-
Polymerization: Formation of tar-like substances.
-
Solution: Acidic conditions can sometimes promote polymerization of indoles.[5] If an acid co-catalyst is used, its concentration should be optimized. Running the reaction at lower temperatures may also help.
-
Data Presentation
Table 1: Effect of Scavengers on Byproduct Formation in TFA-Mediated N-Boc Deprotection of a Tryptophan-Containing Peptide
| Scavenger | Product Yield (%) | t-Butylated Byproduct (%) |
| None | Varies | Significant |
| Triisopropylsilane (TIS) | Improved | Reduced |
| Water | Improved | Reduced |
| TIS and Water | Optimized | Minimized |
Note: This table is a representative example based on data from peptide synthesis, illustrating the general effectiveness of scavengers.[4] Actual yields will vary depending on the specific substrate and reaction conditions.
Table 2: Influence of Reaction Conditions on Byproduct Distribution in the Catalytic Hydrogenation of Indole
| Catalyst | Acid Additive | Conversion (%) | Indoline Selectivity (%) | Octahydroindole Byproduct (%) |
| Pt/C | None | Traces | - | - |
| Pt/C | TFA (1 eq.) | High | Moderate | Significant |
| Pt/C | p-TSA | High | High | Minimized |
Note: This table summarizes findings on the hydrogenation of the parent indole and highlights the importance of additives in controlling selectivity.[5] p-TSA = p-toluenesulfonic acid, TFA = trifluoroacetic acid.
Experimental Protocols
General Protocol for N-Boc Deprotection using TFA
-
Dissolution: Dissolve the this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Scavenger Addition (Recommended): To the solution, add triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The deprotected product is typically obtained as a TFA salt. For neutralization, dissolve the crude salt in a suitable solvent and wash with a mild base such as saturated aqueous sodium bicarbonate.
General Protocol for Catalytic Hydrogenation of an Indole Precursor
-
Catalyst Suspension: In a hydrogenation vessel, suspend the catalyst (e.g., 5-10 mol% Pt/C) in a suitable solvent (e.g., methanol, ethanol, or water).
-
Addition of Substrate and Additive: Add the indole-containing starting material (1.0 equiv) and any additives (e.g., p-toluenesulfonic acid) to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and the product purified by standard methods such as chromatography or crystallization.
Mandatory Visualizations
Caption: N-Boc deprotection and t-butylation byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Spiro[indoline-3,4'-piperidine]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of spiro[indoline-3,4'-piperidine] synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of spiro[indoline-3,4'-piperidine] and its derivatives, particularly through multicomponent reactions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of spiro[indoline-3,4'-piperidine], especially in multicomponent reactions, can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Choice and Concentration: The catalyst plays a crucial role in promoting the reaction. Basic catalysts like triethylamine or piperidine are commonly used. If yields are low, consider screening different catalysts. For instance, metal-organic frameworks (MOFs) like Zn(BDC) have been reported to be effective.[1] Catalyst concentration is also critical; insufficient amounts may lead to incomplete conversion, while excess catalyst can sometimes promote side reactions.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol and methanol are frequently employed and often give good results.[2][3] However, in some cases, a mixture of solvents or a switch to a different solvent system might be beneficial. It's advisable to perform a solvent screen to identify the optimal medium for your specific substrates.
-
Reaction Temperature and Time: These two parameters are intrinsically linked. Many multicomponent reactions for this synthesis are carried out at reflux temperature to ensure a reasonable reaction rate.[2] If the yield is low, it could be due to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, increasing the reaction time may be necessary. Conversely, prolonged reaction times at high temperatures can sometimes lead to product degradation or the formation of side products. Optimization of both temperature and time is key.
-
Purity of Reactants: Ensure that all starting materials, especially the isatin and amine components, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, consequently lowering the yield of the desired spiro compound.
-
Stoichiometry of Reactants: In multicomponent reactions, the stoichiometry of the reactants is critical. Ensure that the molar ratios of the starting materials are accurate as per the established protocol.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Choice of Active Methylene Compound: In reactions involving an active methylene compound, its nature can influence the product distribution. For instance, when using ethyl cyanoacetate instead of malononitrile, there is a possibility of forming spiro[indoline-3,4'-pyridinones] in addition to the desired spiro[indoline-3,4'-pyridines].[2] If pyridinone formation is a major issue, switching to malononitrile might be a viable solution.
-
Control of Reaction Conditions: As mentioned for improving yield, strict control over reaction temperature and time can also minimize side product formation. Over-running the reaction can lead to decomposition or subsequent reactions of the desired product.
-
Order of Reagent Addition: In some multicomponent reactions, the order in which the reagents are added can influence the reaction pathway and minimize the formation of side products. While many are one-pot reactions where all components are mixed together, a stepwise addition approach could be explored if side reactions are problematic.
Q3: I am facing difficulties in purifying my spiro[indoline-3,4'-piperidine] product. What purification strategies are recommended?
A3: Purification of spiro[indoline-3,4'-piperidine] derivatives can be challenging due to their complex structures and potential for low solubility in common organic solvents.
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is crucial. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent mixtures for recrystallization include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[4]
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, column chromatography is the preferred method.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. The polarity of the eluent system should be optimized based on the polarity of the target compound and impurities, as monitored by TLC.
-
-
Handling Low Solubility: Some spiro compounds exhibit low solubility in common chromatographic solvents.[5] In such cases, using more polar solvent systems or techniques like flash chromatography with a higher flow rate might be necessary. In some instances, dissolving the crude product in a strong solvent like DMF and then precipitating it by adding a non-solvent can aid in purification.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of spiro[indoline-3,4'-piperidine] derivatives from various literature sources.
Table 1: Effect of Catalyst on the Yield of Spiro[indoline-3,4'-pyridine] Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Ethanol | Reflux | 24 | 75-88 | [2] |
| Piperidine | Ethanol | Room Temp | 12 | High | [3] |
| Zn(BDC) MOF | Water/Ethanol | 50 | 1-2 | 85-95 | [1] |
Table 2: Solvent Effects on the Yield of a Three-Component Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | 50 | 7 | 51 | [6] |
| Acetonitrile | 50 | 7 | Low | [6] |
| Toluene | 50 | 7 | Low | [6] |
| Ethyl Acetate | 50 | 7 | Low | [6] |
| Toluene/Methanol (2:1) | 50 | 7 | 60 | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical one-pot, four-component synthesis of a functionalized spiro[indoline-3,4'-pyridine] derivative.
General Procedure for the Synthesis of Spiro[indoline-3,4'-pyridine] Derivatives [2]
-
To a solution of an arylamine (2.0 mmol) in ethanol (5 mL), add methyl propiolate (2.0 mmol).
-
Stir the mixture at room temperature for 24 hours to allow for the formation of the β-enamino ester intermediate.
-
To this solution, add isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol).
-
Heat the reaction mixture under reflux for approximately 24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the solution to about half its original volume under reduced pressure.
-
Collect the resulting precipitate by filtration.
-
Wash the collected solid with cold ethanol to afford the pure spiro[indoline-3,4'-pyridine] product.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of spiro[indoline-3,4'-piperidine].
Caption: Experimental workflow for a one-pot synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
Stability of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this compound is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1] Exposure to acidic conditions can lead to the cleavage of the Boc group, resulting in the formation of the corresponding free amine, spiro[indoline-3,4'-piperidine]. While generally stable to base, prolonged exposure to harsh basic conditions could potentially affect other parts of the molecule, although the Boc group itself is resistant to basic hydrolysis.[2]
Q2: Under what acidic conditions is the Boc group cleaved?
The Boc group is susceptible to cleavage by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][3] The reaction is an acid-catalyzed process that proceeds via protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, which subsequently decomposes to isobutene and carbon dioxide.[2] The rate of cleavage is dependent on the acid concentration, temperature, and solvent.
Q3: Is this compound stable under basic conditions?
Yes, the Boc protecting group is generally stable under basic and nucleophilic conditions.[2][4] This allows for selective deprotection of other protecting groups, such as Fmoc, in the presence of a Boc group. However, extreme pH and high temperatures should be avoided as a general precaution to maintain the overall integrity of the spirocyclic core.
Q4: What are the expected degradation products under acidic conditions?
The primary degradation product under acidic conditions is the deprotected free amine, spiro[indoline-3,4'-piperidine]. The other byproducts are gaseous isobutene and carbon dioxide.[5] It is important to perform reactions involving Boc deprotection in a well-ventilated area or fume hood.
Q5: How can I monitor the stability of my compound during an experiment?
The stability of this compound can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound from its degradation products. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid) is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the parent compound and any degradation products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of the characteristic tert-butyl proton signal of the Boc group (a singlet around 1.4 ppm) and the appearance of signals corresponding to the deprotected product.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of starting material in a reaction. | Accidental exposure to acidic conditions (e.g., acidic impurities in solvents or reagents). | Ensure all solvents and reagents are neutral or basic. If acidity is required for another part of the molecule, consider if the Boc group is necessary or if an acid-stable protecting group should be used instead. |
| Incomplete Boc-deprotection reaction. | Insufficient acid strength or concentration, or short reaction time. | Increase the concentration of the acid, switch to a stronger acid (e.g., from HCl in dioxane to TFA), or prolong the reaction time. Monitor the reaction progress by TLC, HPLC, or LC-MS. |
| Formation of unexpected side products during Boc-deprotection. | The intermediate tert-butyl cation may alkylate other nucleophilic sites on the molecule or in the reaction mixture. | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[3] |
| Difficulty in isolating the deprotected product. | The deprotected amine may be highly polar or water-soluble, especially in its protonated salt form. | After acidic workup, neutralize the solution with a base (e.g., NaHCO₃, Na₂CO₃) to obtain the free amine, which may be more readily extracted into an organic solvent. Alternatively, consider purification by ion-exchange chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[1]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 24 hours.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze the samples by HPLC-UV to quantify the remaining parent compound and by LC-MS to identify degradation products.
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | - |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| Thermal (solid), 60°C | 24 | ||
| Thermal (solution), 60°C | 24 |
Note: This is a template. Actual degradation rates will need to be determined experimentally.
Visualizations
References
Technical Support Center: N-Boc Deprotection of Complex Spiro-piperidines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the challenges encountered during the N-Boc deprotection of complex spiro-piperidines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the N-Boc deprotection of spiro-piperidines?
A1: The main cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate any available nucleophiles in the reaction mixture, including the deprotected piperidine nitrogen itself or other sensitive functional groups on the complex spirocyclic scaffold.[1]
Q2: My N-Boc deprotection reaction is sluggish or incomplete. What are the potential causes?
A2: Incomplete N-Boc deprotection can result from several factors:
-
Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]
-
Low Temperature: Most deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be necessary, but this can also increase the risk of side reactions.[1]
-
Steric Hindrance: The complex, three-dimensional nature of spiro-piperidines can create significant steric hindrance around the Boc-protected nitrogen, slowing down the reaction.[1]
Q3: What are scavengers and why are they crucial for the deprotection of complex spiro-piperidines?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction to trap the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[1] This is particularly important for complex spiro-piperidines which may contain other nucleophilic sites.
Q4: How can I monitor the progress of my N-Boc deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[2] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[2] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized.[2]
Q5: Are there any environmentally friendly ("green") methods for N-Boc deprotection?
A5: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[2][3][4] This method involves heating the N-Boc protected amine in water at reflux temperatures, leading to excellent yields for a variety of substrates.[3][4]
Troubleshooting Guide
Issue 1: Incomplete Reaction or Low Yield
If you are experiencing low yields or the reaction does not go to completion, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products (t-Butylation)
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often points to the formation of side products, most commonly from t-butylation.
Caption: Strategy to mitigate t-butylation side products.
Data Presentation: Comparison of N-Boc Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Strong Acid Cleavage | TFA in DCM | 20-50% TFA, 0°C to RT, 1-4 h | Fast, reliable, well-established | Harsh conditions, can cleave other acid-sensitive groups, formation of t-butyl cation side products.[1][5] |
| HCl in Dioxane/EtOAc | 4M HCl, RT, 1-4 h | Often provides crystalline HCl salt, can be stronger than TFA.[1][2] | Harsh conditions, potential for side reactions.[5] | |
| Milder Acidic Conditions | Aqueous Phosphoric Acid | THF, RT | Milder, suitable for some sensitive substrates.[2] | Slower reaction times may be required. |
| p-Toluenesulfonic acid (pTSA) | Various solvents | Milder than TFA or HCl.[2] | May not be effective for all substrates. | |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) | DCM, RT | Non-protic, mild conditions.[2] | Requires stoichiometric amounts of Lewis acid. |
| Trimethylsilyl Iodide (TMSI) | Various solvents | Mild conditions.[2] | Reagent can be moisture-sensitive. | |
| Thermal Deprotection | Heat | Refluxing water or TFE | No acid required, environmentally friendly.[2][3] | High temperatures may not be suitable for all substrates. |
| Other Non-Acidic Methods | Oxalyl chloride in Methanol | RT, 1-4 h | Mild, non-acidic conditions.[6] | Reagents can be toxic. |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA in DCM
This protocol is a general starting point for deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Preparation: Dissolve the N-Boc protected spiro-piperidine (1 equivalent) in DCM.
-
Deprotection Cocktail: In a separate flask, prepare a solution of 20-50% TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% triisopropylsilane and 2.5% water).[1]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature.
-
Monitoring: Stir the mixture and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[5]
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
-
The product is typically isolated as the TFA salt. For the free base, dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃ solution) until the pH is basic.[5]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected spiro-piperidine.[5]
-
Protocol 2: N-Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA and often yields the hydrochloride salt of the product.[5]
-
Preparation: Dissolve the N-Boc protected spiro-piperidine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[1]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used).[1]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[1]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[1]
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]
-
To obtain the free base, follow the basification and extraction procedure outlined in Protocol 1.[5]
-
Protocol 3: Thermal N-Boc Deprotection in Water
This is an environmentally friendly method that avoids the use of acids.
-
Preparation: Dissolve or suspend the N-Boc protected spiro-piperidine (1 mmol) in deionized water (1 mL).[4]
-
Reaction: Stir the mixture at reflux (90-100 °C).[4]
-
Monitoring: Monitor the reaction by TLC. The transformation is often complete within 12 minutes to a few hours.[4]
-
Work-up:
Visualization of Workflow
Caption: General experimental workflow for N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis and Purification of Spiro[indoline-3,4'-piperidine] Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiro[indoline-3,4'-piperidine] derivatives.
Troubleshooting Guide
Users may encounter several challenges during the HPLC analysis and purification of spiro[indoline-3,4'-piperidine] derivatives. This guide addresses common issues in a question-and-answer format.
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my spiro[indoline-3,4'-piperidine] derivative?
A1: Poor peak shape is a common issue when analyzing nitrogen-containing heterocyclic compounds.[1][2] The basic nitrogen atoms in the piperidine and indoline rings can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine, to the mobile phase at a low concentration (e.g., 0.01-0.1%).[1] This will mask the active silanol sites.
-
pH Adjustment: Adjust the mobile phase pH. For basic compounds, using a mobile phase with a pH between 3 and 7 can improve peak shape.[3][4]
-
Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in a stronger solvent than the mobile phase can lead to peak distortion.[5]
-
Q2: I am seeing multiple peaks for a compound that I expect to be pure. What could be the cause?
A2: The presence of multiple peaks can arise from several factors:
-
Isomers: Your sample may contain diastereomers or enantiomers. Spiro[indoline-3,4'-piperidine] derivatives often possess at least one stereocenter at the spiro-carbon.
-
On-Column Degradation: The compound might be degrading on the column.
-
Solution: Assess the stability of your compound under the analytical conditions. Try using a milder pH or a lower column temperature.
-
-
Differential Ionization: If the compound exists as a free base, it might be protonated to different extents, leading to peak splitting.[5]
-
Solution: Using a buffered mobile phase can ensure a consistent ionization state for the analyte.[5]
-
Q3: My retention times are shifting between injections. How can I improve reproducibility?
A3: Retention time variability can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important for gradient elution.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention.[4]
-
Column Overloading: Injecting too much sample can lead to peak distortion and retention time shifts. Try reducing the injection volume or sample concentration.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for the analysis of spiro[indoline-3,4'-piperidine] derivatives?
A1: A C18 column is a good starting point for reversed-phase HPLC analysis.[3] However, due to the basic nature of these compounds, a base-deactivated C18 column or a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better peak shape and selectivity. For separating enantiomers, a chiral stationary phase is necessary.[6][8]
Q2: How do I develop a gradient method for separating my spiro[indoline-3,4'-piperidine] derivative from its impurities?
A2: Method development for impurity profiling typically involves a gradient elution.[3]
-
Initial Scouting Gradient: Start with a broad gradient, for example, 5% to 95% acetonitrile in water (with 0.1% formic acid or another modifier) over 20-30 minutes.
-
Optimization: Based on the results of the scouting run, adjust the gradient slope to improve the resolution of closely eluting peaks. If impurities elute very early or very late, the initial and final percentages of the organic solvent can be adjusted.
Q3: What detection wavelength should I use for spiro[indoline-3,4'-piperidine] derivatives?
A3: The indoline core of these molecules contains a chromophore that absorbs UV light. A common detection wavelength is around 254 nm.[9] However, it is recommended to determine the optimal wavelength by running a UV-Vis spectrum of the analyte to identify its lambda max (λmax).
Data Presentation
Table 1: Illustrative Analytical HPLC Data for a Spiro[indoline-3,4'-piperidine] Derivative
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Retention Time | 8.5 min |
| Purity (AUC) | 98.5% |
Table 2: Illustrative Preparative HPLC Purification Data
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 70% B over 30 min |
| Flow Rate | 20 mL/min |
| Loading | 50 mg |
| Detection | UV at 254 nm |
| Collected Fraction RT | 15.2 - 16.5 min |
| Purity of Isolated Fraction | >99% |
| Recovery | 85% |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the spiro[indoline-3,4'-piperidine] derivative.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
-
HPLC System Setup:
-
Install a C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 254 nm.
-
Program the gradient: 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Integrate the peaks in the resulting chromatogram to determine the purity based on the area under the curve (AUC).
-
Protocol 2: Preparative HPLC for Purification
-
Mobile Phase Preparation:
-
Prepare sufficient quantities of HPLC-grade water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve approximately 50 mg of the crude spiro[indoline-3,4'-piperidine] derivative in a minimal amount of a suitable solvent (e.g., methanol or DMSO), and then dilute with the initial mobile phase composition (e.g., 80:20 A:B).
-
-
HPLC System Setup:
-
Install a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Set the flow rate to 20 mL/min.
-
Set the UV detector to 254 nm.
-
Program the gradient: 20% B to 70% B over 30 minutes.
-
-
Purification and Analysis:
-
Inject the prepared sample solution.
-
Collect fractions corresponding to the main peak based on the UV signal.
-
Analyze the collected fractions for purity using the analytical HPLC method described in Protocol 1.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sfera.unife.it [sfera.unife.it]
- 9. mdpi.com [mdpi.com]
Troubleshooting diastereoselectivity in spiro[indoline-3,4'-piperidine] synthesis
Welcome to the technical support center for the synthesis of spiro[indoline-3,4'-piperidine] derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to diastereoselectivity in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spiro[indoline-3,4'-piperidine] core?
A1: The most prevalent methods include the Pictet-Spengler reaction, [3+2] cycloaddition reactions, and various multi-component reactions. The Pictet-Spengler reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone. [3+2] cycloaddition reactions often utilize azomethine ylides generated in situ from isatins and amino acids, which then react with a dipolarophile. Each of these methods has distinct advantages and challenges concerning diastereoselectivity.
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the initial parameters I should investigate?
A2: A low diastereomeric ratio (d.r.) is a common issue. The first parameters to investigate are temperature, solvent, and catalyst. Diastereoselectivity is often highly sensitive to these conditions. Lowering the reaction temperature can favor the thermodynamically more stable diastereomer.[1] Solvent polarity can also play a crucial role in directing the stereochemical outcome.[2][3] Finally, the choice of catalyst, be it a Lewis acid, Brønsted acid, or an organocatalyst, can profoundly influence the facial selectivity of the reaction.
Q3: Can the substituents on my starting materials affect the diastereoselectivity?
A3: Absolutely. The steric and electronic properties of the substituents on both the indoline and piperidine precursors can significantly impact the diastereoselectivity. Bulky substituents can favor the formation of one diastereomer by sterically hindering the approach of the reagents from one face of the molecule. The electronic nature of the substituents can also influence the stability of the transition state leading to a specific stereoisomer.
Q4: Are there any specific analytical techniques recommended for determining the diastereomeric ratio?
A4: High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is a common and reliable method for separating and quantifying diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is also widely used. The relative integration of well-resolved peaks corresponding to each diastereomer can provide the diastereomeric ratio.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Pictet-Spengler Reactions
The Pictet-Spengler reaction for spiro[indoline-3,4'-piperidine] synthesis proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic substitution. The stereochemistry is determined during the ring-closing step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity in Pictet-Spengler reactions.
Quantitative Data on Reaction Parameter Effects:
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Reference |
| Temperature | Reflux | 1:1 | 0 °C | 4:1 | [1] |
| Solvent | Dichloromethane (DCM) | 2:1 | Toluene | 10:1 | [2][3] |
| Catalyst | Trifluoroacetic Acid (TFA) | 3:1 | Sc(OTf)₃ | >20:1 | [4] |
Issue 2: Undesired Diastereomer in [3+2] Cycloaddition Reactions
In [3+2] cycloaddition reactions for spiro[indoline-3,4'-piperidine] synthesis, the stereochemical outcome is determined by the trajectory of the dipolarophile's approach to the azomethine ylide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for obtaining the desired diastereomer in [3+2] cycloaddition reactions.
Quantitative Data on Catalyst and Solvent Effects:
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Reference |
| Catalyst | PCy₃ (Lewis Base) | >20:1 (Diastereomer 1) | K₂CO₃ (Brønsted Base) | 1:10 (Diastereomer 2) | [5] |
| Solvent | Ethanol (Protic) | 5:1 | Dichloromethane (Aprotic) | 1:4 | [6] |
| Metal Catalyst | Ag(I)/PPh₃ | >19:1 | Cu(I)/Box | 1:15 | [7] |
Experimental Protocols
General Protocol for Diastereoselective Pictet-Spengler Reaction
-
Reactant Preparation: To a solution of tryptamine derivative (1.0 equiv) in the chosen solvent (e.g., toluene, 0.1 M), add the aldehyde or ketone (1.1 equiv).
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 10 mol%) to the reaction mixture at the desired temperature (e.g., 0 °C).
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired spiro[indoline-3,4'-piperidine] diastereomers.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC analysis.
General Protocol for a [3+2] Cycloaddition Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the isatin derivative (1.0 equiv) and the amino acid (1.2 equiv) in the selected solvent (e.g., ethanol).
-
Ylide Formation: Heat the mixture to the specified temperature (e.g., reflux) to facilitate the in situ generation of the azomethine ylide.
-
Dipolarophile Addition: Add the dipolarophile (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Continue to stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the diastereomers.
-
Analysis: Characterize the products and determine the diastereomeric ratio using 1H NMR and/or chiral HPLC.
Reaction Mechanisms
Pictet-Spengler Reaction Mechanism
The diastereoselectivity in the Pictet-Spengler reaction is established during the intramolecular cyclization step. The pre-formed iminium ion is attacked by the electron-rich indole ring. The facial selectivity of this attack determines the stereochemistry at the spiro-center.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Directed Diastereodivergent Synthesis of Spiro‐Oxindoles with Quaternary Carbon Center Forming | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereodivergent synthesis of fully disubstituted spiro[indoline-3,2′-pyrrolidin]-2-ones via tuneable Lewis base/Brønsted base-promoted (3 + 2) cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scalability of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up reactions involving this compound?
A1: The most frequently encountered challenges during the scale-up of reactions with this spirocyclic compound include:
-
Reaction Exotherms: Managing heat generated during the reaction can be difficult in larger vessels, potentially leading to side reactions or product degradation.[1]
-
Mixing Inhomogeneity: Achieving uniform mixing in large reactors can be challenging, which may result in localized concentration gradients and inconsistent product quality.
-
Purification Difficulties: The purification of the final product from complex reaction mixtures can be a significant bottleneck, often requiring multiple chromatographic steps.[2][3]
-
Reagent Addition Control: Precise control over the rate of reagent addition is critical to prevent runaway reactions and ensure consistent product formation.
-
Product Isolation: Efficiently isolating the product from large volumes of solvent and byproducts can be problematic.
Q2: Are there any specific safety precautions to consider during the scale-up process?
A2: Yes, safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard evaluation to understand the reaction's exothermicity and potential for thermal runaway.[4]
-
Pressure Management: Ensure that the reactor system is equipped with adequate pressure relief devices, especially if gaseous byproducts are expected.
-
Containment: Use appropriate containment measures to prevent spills and exposure to hazardous materials, especially when handling large quantities.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves, suitable for the scale of the reaction.
Q3: How can I improve the yield and purity of my product at a larger scale?
A3: To enhance yield and purity during scale-up, consider the following:
-
Process Optimization at Small Scale: Thoroughly optimize reaction parameters such as temperature, concentration, and stoichiometry at the lab scale before attempting a large-scale synthesis.
-
Controlled Reagent Addition: Implement a controlled addition of critical reagents using a syringe pump or an addition funnel to maintain optimal reaction conditions.
-
Efficient Mixing: Utilize appropriate agitation speeds and impeller designs to ensure homogeneous mixing throughout the reaction.
-
In-process Monitoring: Employ analytical techniques like HPLC or TLC to monitor the reaction progress and identify the optimal endpoint.
-
Alternative Purification Strategies: Explore purification methods beyond standard column chromatography, such as crystallization, trituration, or supercritical fluid chromatography (SFC), which can be more amenable to large-scale operations.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC/HPLC.- Increase reaction temperature cautiously, monitoring for side products.- Ensure stoichiometric amounts of reagents are correct for the larger scale. |
| Product degradation | - Lower the reaction temperature.- Reduce the reaction time.- Investigate the stability of the product under the reaction and work-up conditions. | |
| Poor mixing | - Increase the agitation speed.- Use a reactor with baffles or a more efficient impeller design. | |
| Impure Product | Formation of side products | - Optimize the reaction temperature and reagent addition rate.- Use higher purity starting materials.- Investigate alternative catalysts or solvents that may offer higher selectivity.[6][7] |
| Inefficient purification | - For multicomponent reactions, purification can be challenging.[2][8][9] Consider a multi-step purification process (e.g., extraction followed by chromatography or crystallization).- Explore different chromatographic conditions (e.g., gradient elution, different stationary phases).- Consider preparative HPLC for challenging separations, though this can be costly at scale.[3] | |
| Reaction Runaway | Poor heat dissipation | - Ensure the reactor has an efficient cooling system.- Reduce the rate of addition of exothermic reagents.- Dilute the reaction mixture to better manage the exotherm.[4] |
| Difficulty with Product Isolation | Product is an oil or difficult to crystallize | - Attempt to form a salt of the product, which may be more crystalline.- Use trituration with a non-polar solvent to induce solidification.- If all else fails, isolate the product as an oil and purify by chromatography. |
Experimental Protocols
General Procedure for a Scaled-Up Multicomponent Reaction
This protocol provides a general guideline for a three-component reaction involving an isatin derivative, an active methylene compound, and this compound, which is a common approach for synthesizing more complex spirooxindoles.[8]
Materials:
-
Isatin derivative (1.0 eq)
-
Active methylene compound (e.g., malononitrile) (1.0 eq)
-
This compound (1.0 eq)
-
Catalyst (e.g., piperidine or triethylamine) (0.1-0.2 eq)
-
Solvent (e.g., Ethanol or Methanol)
Procedure:
-
Reactor Setup: Equip a suitable multi-necked reactor with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel. Ensure the reactor is clean and dry.
-
Reagent Charging: Charge the reactor with the isatin derivative, the active methylene compound, and the solvent.
-
Initiation: Begin stirring and heat the mixture to the desired temperature (e.g., 50-80 °C).
-
Catalyst/Reagent Addition: Slowly add a solution of this compound and the catalyst in the reaction solvent via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to control any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical workflow for the scaled-up synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
NMR and mass spectrometry analysis of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
A comparative guide to the NMR and mass spectrometry analysis of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate and its derivatives, offering researchers a crucial toolkit for the characterization of these pharmaceutically relevant molecules.
In the landscape of drug discovery and development, the spiro[indoline-piperidine] core represents a privileged scaffold, forming the backbone of numerous biologically active compounds. The precise elucidation of their three-dimensional structure is paramount for understanding their interactions with biological targets. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and its closely related isomers and derivatives, equipping researchers with the necessary data to confidently characterize these complex molecules.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and related compounds. This side-by-side comparison facilitates the identification of characteristic shifts and fragmentation patterns.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Protons | Piperidine Protons | Indoline Protons | Boc Group (tert-butyl) | Other |
| Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | 6.60-7.20 (m, 4H) | 3.20-3.80 (m, 4H), 1.60-2.00 (m, 4H) | 3.30 (s, 2H), NH (br s) | 1.47 (s, 9H) | |
| Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate [1] | 6.50-7.10 (m, 3H) | ~3.50 (br, 4H), ~1.70 (m, 4H) | ~3.30 (s, 2H), ~4.0 (br s, 1H, NH) | 1.46 (s, 9H) | |
| Spiro[indole-3,4'-piperidin]-2(1H)-one | 6.80-7.30 (m, 4H) | 2.80-3.20 (m, 4H), 1.70-2.00 (m, 4H) | NH (br s) | - | NH (piperidine) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Carbons | Piperidine Carbons | Indoline Carbons | Spiro Carbon | Boc Group (C(CH₃)₃ & C=O) |
| Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | 109.0, 118.0, 122.0, 128.0, 130.0, 150.0 | 40.0-45.0 (2C), 30.0-35.0 (2C) | 55.0 | 48.0 | 80.0, 155.0 |
| Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate [1] | 100.0-150.0 | 40.0-45.0 (2C), 30.0-35.0 (2C) | 55.0 | 48.0 | 79.5, 154.5 |
| Spiro[indole-3,4'-piperidin]-2(1H)-one | 110.0, 122.0, 125.0, 128.0, 135.0, 142.0 | 45.0-50.0 (2C), 30.0-35.0 (2C) | 178.0 (C=O) | 49.0 | - |
Table 3: Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₁₇H₂₄N₂O₂ | 288.39 | [M+H]⁺ 289, 233 ([M-C₄H₈]⁺), 189 ([M-Boc+H]⁺), 146, 130 |
| Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | C₁₇H₂₄N₂O₂ | 288.39 | [M+H]⁺ 289, 233 ([M-C₄H₈]⁺), 189 ([M-Boc+H]⁺), 146, 130 |
| Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate [1] | C₁₇H₂₃BrN₂O₂ | 367.28 | [M+H]⁺ 368/370, 312/314 ([M-C₄H₈]⁺), 268/270 ([M-Boc+H]⁺), 224/226, 146 |
| Spiro[indole-3,4'-piperidin]-2(1H)-one | C₁₂H₁₄N₂O | 202.25 | [M+H]⁺ 203, 174, 146, 130 |
Experimental Protocols
The data presented in this guide is typically acquired using standard NMR and mass spectrometry techniques. Below are detailed methodologies representative of those used for the analysis of spiro[indoline-piperidine] derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.
-
¹H NMR Acquisition: Standard pulse programs are used to acquire one-dimensional ¹H NMR spectra. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire ¹³C NMR spectra. A spectral width of around 220 ppm is typical. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization: ESI is the most common ionization technique for this class of molecules, typically in positive ion mode to generate protonated molecules [M+H]⁺.
-
Data Acquisition: The mass spectrometer is operated in full scan mode over a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-1000). For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and analyze the resulting product ions.
Analytical Workflow
The logical flow of analyzing and characterizing spiro[indoline-piperidine] derivatives is depicted in the following diagram.
Caption: Analytical workflow for spiro-compound characterization.
This comprehensive guide provides a foundational understanding of the key spectroscopic features of this compound and its analogues. By leveraging the comparative data and detailed protocols herein, researchers can streamline the structural elucidation process for novel derivatives within this important class of heterocyclic compounds.
References
A Comparative Guide to the Synthesis of Functionalized Spiro[indoline-3,4'-piperidines]
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products. Its unique three-dimensional architecture has garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutics. This guide provides a comparative overview of the primary synthetic routes to this important scaffold, offering an objective analysis of their performance, supported by experimental data.
Key Synthetic Strategies at a Glance
The synthesis of functionalized spiro[indoline-3,4'-piperidines] can be broadly categorized into three main strategies: multi-component reactions (MCRs), Pictet-Spengler reactions, and intramolecular Heck reactions. Each approach offers distinct advantages and disadvantages in terms of efficiency, substrate scope, and stereocontrol.
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials. | High atom economy, operational simplicity, rapid generation of molecular diversity, generally good yields. | Often limited to specific substitution patterns, stereocontrol can be challenging. |
| Pictet-Spengler Reaction | Condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization. | Well-established and reliable, can provide access to complex polycyclic systems, enantioselective variants are available. | May require harsh acidic conditions, substrate scope can be limited by the availability of starting materials. |
| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular coupling of an aryl or vinyl halide with a tethered alkene. | Excellent for constructing sterically demanding spirocenters, often proceeds with high diastereoselectivity. | Requires multi-step synthesis of the precursor, use of a precious metal catalyst. |
In-Depth Comparison of Synthetic Routes
This section provides a detailed comparison of the three primary synthetic strategies, including representative experimental data to illustrate the scope and efficiency of each method.
Multi-Component Reactions (MCRs)
MCRs have emerged as a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. For the synthesis of spiro[indoline-3,4'-piperidines], four-component reactions have been particularly successful.
A common approach involves the reaction of an arylamine, an electron-deficient alkyne (like methyl propiolate), an isatin, and a source of active methylene (such as malononitrile or ethyl cyanoacetate) in the presence of a base catalyst like triethylamine.[1] This strategy allows for the efficient construction of highly functionalized spiro[indoline-3,4'-pyridine] derivatives in moderate to good yields.[2]
Representative Quantitative Data for a Four-Component Reaction [2]
| Entry | Arylamine | Isatin | Active Methylene | Product | Yield (%) |
| 1 | Aniline | Isatin | Malononitrile | 2'-Amino-1'-benzyl-2-oxo-1',2'-dihydrospiro[indoline-3,4'-pyridine]-3'-carbonitrile | 85 |
| 2 | 4-MeO-Aniline | Isatin | Malononitrile | 2'-Amino-1'-(4-methoxyphenyl)-2-oxo-1',2'-dihydrospiro[indoline-3,4'-pyridine]-3'-carbonitrile | 82 |
| 3 | 4-Cl-Aniline | Isatin | Malononitrile | 2'-Amino-1'-(4-chlorophenyl)-2-oxo-1',2'-dihydrospiro[indoline-3,4'-pyridine]-3'-carbonitrile | 88 |
| 4 | Benzylamine | Isatin | Malononitrile | 2'-Amino-1'-benzyl-2-oxo-1',2'-dihydrospiro[indoline-3,4'-pyridine]-3'-carbonitrile | 78 |
| 5 | Aniline | N-Me-Isatin | Malononitrile | 2'-Amino-1'-phenyl-1-methyl-2-oxo-1',2'-dihydrospiro[indoline-3,4'-pyridine]-3'-carbonitrile | 80 |
| 6 | Aniline | Isatin | Ethyl Cyanoacetate | Ethyl 2'-amino-1'-phenyl-2-oxo-1',2'-dihydrospiro[indoline-3,4'-pyridine]-3'-carboxylate | 75 |
Experimental Workflow for a Typical Four-Component Reaction
Workflow for a four-component synthesis.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. In the context of spiro[indoline-3,4'-piperidines], this reaction typically involves the condensation of a tryptamine derivative with a suitable ketone, often derived from a piperidone, followed by an acid-catalyzed cyclization.
Recent advancements have led to the development of iridium-catalyzed reductive Pictet-Spengler-type reactions, which proceed under mild conditions and offer high diastereoselectivity.[3][4] This variant avoids the need for strong acids and expands the substrate scope.
Representative Quantitative Data for an Iridium-Catalyzed Reductive Aza-Spirocyclization [3]
| Entry | Substrate (Indole-tethered lactam) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Benzyl-3-(1H-indol-3-yl)piperidin-2-one | (3S,11aR)-1-Benzyl-2,3,4,5,11,11a-hexahydro-1H-indolo[3,2-c]quinolizine | 85 | >95:5 |
| 2 | N-Methyl-3-(1H-indol-3-yl)piperidin-2-one | (3S,11aR)-1-Methyl-2,3,4,5,11,11a-hexahydro-1H-indolo[3,2-c]quinolizine | 82 | >95:5 |
| 3 | N-Allyl-3-(1H-indol-3-yl)piperidin-2-one | (3S,11aR)-1-Allyl-2,3,4,5,11,11a-hexahydro-1H-indolo[3,2-c]quinolizine | 78 | >95:5 |
| 4 | N-Boc-3-(1H-indol-3-yl)piperidin-2-one | tert-Butyl (3S,11aR)-2,3,4,5,11,11a-hexahydro-1H-indolo[3,2-c]quinolizine-1-carboxylate | 75 | >95:5 |
Logical Flow of the Pictet-Spengler Reaction
Pictet-Spengler reaction pathway.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a versatile and reliable method for the formation of C-C bonds and has been successfully applied to the synthesis of spirocyclic systems, including spiroindolines. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with a tethered alkene, leading to the formation of the spirocyclic core with a high degree of stereocontrol.
The synthesis of the requisite precursor, typically a 2-bromo- or 2-iodoaniline derivative with a tethered piperidine ring containing an alkene, is a key consideration for this route.
Representative Quantitative Data for an Intramolecular Heck Reaction [5]
| Entry | Substrate (N-allyl-2-bromoaniline derivative) | Catalyst | Base | Product | Yield (%) | Diastereoselectivity |
| 1 | N-Allyl-N-(2-bromophenyl)acetamide | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1-Acetyl-1'-methylspiro[indoline-3,4'-piperidine] | 75 | >98:2 |
| 2 | N-Allyl-N-(2-bromo-4-methoxyphenyl)acetamide | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1-Acetyl-5-methoxy-1'-methylspiro[indoline-3,4'-piperidine] | 72 | >98:2 |
| 3 | N-Allyl-N-(2-bromo-5-chlorophenyl)acetamide | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1-Acetyl-6-chloro-1'-methylspiro[indoline-3,4'-piperidine] | 78 | >98:2 |
| 4 | N-Allyl-N-(2-bromophenyl)methanesulfonamide | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1-(Methylsulfonyl)-1'-methylspiro[indoline-3,4'-piperidine] | 68 | >98:2 |
Catalytic Cycle of the Intramolecular Heck Reaction
Intramolecular Heck reaction cycle.
Biological Relevance: Targeting the MDM2-p53 Pathway
Many functionalized spiro[indoline-3,4'-piperidines] and their pyrrolidine analogues have been investigated as potent inhibitors of the MDM2-p53 protein-protein interaction.[6] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. MDM2 is a key negative regulator of p53, promoting its degradation.[7] Inhibitors of the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.
The spirooxindole scaffold has proven to be an excellent template for the design of potent MDM2 inhibitors. For instance, MI-888, a spiro[indoline-3,2'-pyrrolidine] derivative, is a highly potent MDM2 inhibitor with a Ki of 0.44 nM.[7][8] While this is a pyrrolidine analogue, the synthetic strategies discussed are adaptable for the synthesis of piperidine-containing compounds with similar biological activities.
Simplified MDM2-p53 Signaling Pathway
MDM2-p53 pathway and inhibition.
Experimental Data for an MDM2 Inhibitor (MI-888) [8]
| Compound | MDM2 Binding IC₅₀ (nM) | Kᵢ (nM) | Cell Growth Inhibition IC₅₀ (µM) - SJSA-1 Cell Line |
| MI-888 | 9.8 ± 2.7 | 0.44 | 0.24 |
Experimental Protocols
General Procedure for the Four-Component Synthesis of Spiro[indoline-3,4'-pyridines][1]
-
A solution of an arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL) is stirred at room temperature overnight.
-
To this mixture, isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol) are added.
-
The resulting mixture is heated under reflux for approximately 24 hours.
-
The solution is then concentrated to about half its volume under reduced pressure.
-
The precipitate formed is collected by filtration and washed with cold ethanol to afford the pure product.
General Procedure for the Iridium-Catalyzed Reductive Aza-Spirocyclization[3]
-
To a solution of the indole-tethered lactam (1.0 equiv) in toluene is added Vaska's complex ([Ir(CO)Cl(PPh₃)₂], 1-5 mol %).
-
Tetramethyldisiloxane (TMDS, 2.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 1-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired aza-spiroindoline product.
General Procedure for the Intramolecular Heck Reaction[5]
-
A mixture of the N-allyl-2-bromoaniline derivative (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol %), a phosphine ligand such as PPh₃ (10-20 mol %), and a base such as K₂CO₃ or Et₃N (2.0-3.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile) is prepared in a sealed tube.
-
The reaction mixture is heated to 80-120 °C for 4-24 hours.
-
After cooling to room temperature, the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the spiroindoline.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Isatin: A Comparative Guide to Alternative Building Blocks for Spirooxindole Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of novel precursors for the construction of the spirooxindole scaffold, complete with experimental data, protocols, and workflow visualizations.
The spirooxindole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Traditionally, the synthesis of this important heterocyclic system has been dominated by the use of isatins and methyleneindolinones as the primary building blocks. While these precursors have proven invaluable, the demand for novel and structurally diverse spirooxindoles necessitates the exploration of alternative starting materials. This guide provides an objective comparison of several emerging alternative building blocks, supported by experimental data, to empower researchers in the design and execution of innovative synthetic strategies.
Comparison of Key Alternative Building Blocks
This section details the performance of various alternative precursors in spirooxindole synthesis, with a focus on reaction efficiency and stereochemical control. The data presented is a synthesis of reported experimental findings.
| Building Block Category | Specific Example(s) | Key Transformation | Typical Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Key Advantages & Considerations |
| 3-Substituted Oxindoles | 3-Diazooxindoles | Cyclopropanation, [3+2] Cycloaddition | Good to Excellent (up to 99%) | Often high to excellent | High with chiral catalysts (up to 99%) | Access to spirocyclopropyl oxindoles; requires handling of diazo compounds. |
| 3-Isothiocyanato oxindoles | [3+2] Cycloaddition | Good to Excellent (up to 99%) | Moderate to >95:5 | High with chiral catalysts (up to 99%) | Versatile for constructing sulfur-containing spiro-heterocycles.[1] | |
| Acyclic Precursors | 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonates | Tandem Nitro-reduction/Double Lactamization | High | Not applicable | Not applicable (achiral product) | Builds the spirooxindole core from non-oxindole precursors; operationally simple.[2][3] |
| Unsaturated Oxime Esters | γ,δ-Unsaturated Oxime Esters | Palladium-Catalyzed Spirocyclization | Moderate (e.g., 14% for spirocyclic pyrroline) | Not specified | Not applicable (in cited example) | Forms spirocyclic pyrrolines through a domino Narasaka–Heck/C–H activation.[4] |
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies discussed.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach to spiro[indoline-3,3′-quinoline]-2,2′-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of Spiro[indoline-3,4'-piperidine] Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives based on the Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate scaffold, focusing on their potential as anticancer agents. Due to limited publicly available data on the biological activity of direct derivatives of this parent compound, this analysis extends to closely related spiro[indoline-3,4'-piperidine] and spirooxindole analogs to provide a valuable comparative context for researchers. The guide summarizes quantitative anticancer data, details established experimental protocols for biological evaluation, and illustrates potential signaling pathways implicated in their mechanism of action.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various spiro[indoline-3,4'-piperidine] and related derivatives has been evaluated against a panel of human cancer cell lines. The following tables present a summary of the reported 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values, offering a quantitative comparison of their potency.
Table 1: In Vitro Anticancer Activity of Spiro[indoline-3,4'-piperidine] Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀ in µM) |
| 1'-Methylspiro[indoline-3,4'-piperidine] | Compound B5 | BEL-7402 | Hepatocellular Carcinoma | 30.03 ± 0.43 (µg/mL) |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione | Compound 6m | MCF7 | Breast Cancer | Potent (Specific value not reported) |
| HCT116 | Colon Cancer | Potent (Specific value not reported) | ||
| A431 | Skin Squamous Cell Carcinoma | Potent (Specific value not reported) | ||
| PaCa2 | Pancreatic Cancer | Potent (Specific value not reported) | ||
| Spiro[indoline-2-one] | SSSK17 | MCF-7 | Breast Cancer | 0.04 |
| SSSK16 | MCF-7 | Breast Cancer | 0.44 | |
| SSSK19 | MCF-7 | Breast Cancer | 21.6 | |
| Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] | Compound 3l | MCF-7 | Breast Cancer | 1.34 ± 0.21 |
| A549 | Lung Cancer | 1.56 ± 0.29 | ||
| Colo-205 | Colon Cancer | 1.42 ± 0.25 | ||
| A2780 | Ovarian Cancer | 1.87 ± 0.33 |
Experimental Protocols: A Methodological Overview
Standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of novel chemical entities. Below are detailed methodologies for key assays employed in the assessment of the anticancer potential of spiro[indoline-3,4'-piperidine] derivatives.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Protocol:
-
Cell Culture and Seeding: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a density of 10,000 to 20,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Incubation: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
Cell Fixation: The incubation medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: After washing with water, the plates are air-dried and stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The optical density is measured at 510 nm using a microplate reader. The GI₅₀ value is calculated from dose-response curves.[1][2]
Cell Cycle Analysis via Flow Cytometry
This technique is employed to investigate the effect of compounds on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Detection by Western Blot
Western blotting is a key technique to elucidate the molecular mechanism of apoptosis induced by the test compounds.
Protocol:
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a Bradford or BCA protein assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometric analysis is performed to quantify changes in protein expression.
Visualization of Potential Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways targeted by spiro[indoline-3,4'-piperidine] derivatives and the logical flow of their biological evaluation.
Caption: Experimental workflow for anticancer drug discovery.
Caption: Potential inhibition of receptor tyrosine kinase signaling.
References
A Comparative Guide to the Structure-Activity Relationship of Spiro[indoline-3,4'-piperidine] Compounds
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for interacting with a variety of biological targets, leading to applications in oncology, neurodegenerative diseases, and pain management. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this versatile scaffold against different biological targets, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting c-Met and ALK Kinases
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent dual inhibitors of c-Met and ALK kinases, both of which are crucial receptor tyrosine kinases implicated in oncogenesis.[1]
Data Presentation: SAR of c-Met/ALK Inhibitors
| Compound | R Group | c-Met (IC50, nM) | ALK (IC50, nM) | GTL-16 Cell Proliferation (IC50, nM) |
| 5a | H | 5 | 30 | 25 |
| 5b (SMU-B) | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 2 | 8 | 20 |
| 6a | H | 10 | 45 | 80 |
| 6b | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 4 | 15 | 35 |
| 7a | H | >1000 | >1000 | >10000 |
| 7b | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 500 | 800 | 5000 |
Data summarized from a study on novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones.[1]
The SAR studies reveal several key insights:
-
The 1'-methyl-2-oxo-spiro[indoline-3,4'-piperidine] moiety is well-tolerated by the c-Met kinase.[1]
-
Substitution at the aminopyridyl/pyrazinyl moiety significantly influences potency. The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group, as seen in compound 5b , confers potent single-digit nanomolar biochemical and sub-100 nanomolar cellular potencies against both c-Met and ALK.[1]
-
Compound 5b (SMU-B) demonstrated significant tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models, highlighting its in vivo efficacy.[1]
Modulation of Opioid Receptors
The spiro[indoline-3,4'-piperidine] core has also been explored for its ability to modulate opioid receptors, which are key targets for pain management.
Data Presentation: SAR of NOP and MOP Receptor Agonists
| Compound | Linker | R Group | NOP Ki (nM) | MOP Ki (nM) |
| 6a | Ether | H | 1.5 | 0.23 |
| 26a | Amine | H | 8.1 | 2.5 |
| 27a | Ethylamine | H | 0.8 | 10 |
| 12a | Urea | H | 2.0 | 1.5 |
Data adapted from a study on spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines, a related spirocyclic scaffold.[2] While not directly spiro[indoline-3,4'-piperidine], this data provides valuable insights into the SAR of related spirocyclic systems targeting opioid receptors.
Key SAR findings for opioid receptor agonists include:
-
The nature of the linker between the spiro core and the terminal basic nitrogen is critical for potency and selectivity.[2]
-
An ether linkage, as in 6a , can lead to high affinity for both NOP and MOP receptors.[2]
-
Extending the amine linker to an ethylamine (27a ) can increase NOP affinity while decreasing MOP affinity.[2]
-
Functional assays revealed that compounds can act as full or partial agonists at both NOP and MOP receptors.[2]
Experimental Protocols
c-Met Kinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.
-
Methodology:
-
Recombinant human c-Met kinase is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate (e.g., poly(Glu, Tyr) 4:1).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Proliferation (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cancer cell lines (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[3]
-
Opioid Receptor Binding Assay
-
Principle: This assay measures the affinity of a compound for a specific opioid receptor subtype (e.g., MOP, NOP) by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Methodology:
-
Cell membranes expressing the opioid receptor of interest are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOP, [³H]nociceptin for NOP) and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: The HGF/c-Met signaling pathway and its inhibition.
Caption: A typical workflow for the discovery of novel inhibitors.
References
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Computational Docking Studies of Spiro[indoline-3,4'-piperidine] Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, recognized for its three-dimensional architecture which allows for novel interactions with biological targets. This guide provides a comparative analysis of computational docking studies and corresponding experimental data for spiro[indoline-3,4'-piperidine] derivatives and their recently investigated structural analogs. By examining these findings, we aim to offer insights into their therapeutic potential and the structure-activity relationships that govern their biological effects.
Comparative Performance Data
The following tables summarize the quantitative data from computational docking and in vitro experimental validation for spiro[indoline-3,4'-piperidine] derivatives and related compounds.
Table 1: Spiro[indoline-3,4'-piperidine]-2-one Derivatives as c-Met and ALK Inhibitors
This table presents data for derivatives with the core spiro[indoline-3,4'-piperidine] scaffold.
| Compound | Target | Docking Score/Binding Energy (kcal/mol) | Experimental IC50 (nM) |
| 5b (SMU-B) | c-Met | Not explicitly stated, but noted to fit well in the active site. | 2.6 |
| ALK | Not explicitly stated. | 4.8 | |
| 6a | c-Met | Not explicitly stated. | 14.7 |
| ALK | Not explicitly stated. | 2.5 | |
| 6b | c-Met | Not explicitly stated. | 2.4 |
| ALK | Not explicitly stated. | 1.8 |
Data from a study on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which identified potent dual inhibitors of c-Met and ALK kinases.[1]
Table 2: Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] Derivatives as Anticancer Agents
This table showcases data for a related dispiro system investigated for its antiproliferative properties.
| Compound | Target Cell Line | Docking Score (kcal/mol) vs. EGFR | Docking Score (kcal/mol) vs. VEGFR-2 | Experimental IC50 (µM) |
| 6f | MCF7 (Breast Cancer) | -8.54 | -8.51 | 0.22 |
| HCT116 (Colon Cancer) | 0.23 | |||
| 6m | MCF7 (Breast Cancer) | -8.76 | -9.01 | 0.11 |
| HCT116 (Colon Cancer) | 0.12 |
These derivatives were evaluated for their antiproliferative effects against various human cancer cell lines, with docking studies suggesting multi-targeted inhibitory properties against EGFR and VEGFR-2.[2]
Table 3: Spiro[indole-3,4'-pyridine] Derivatives as Antibacterial Agents
This table provides data for an analog where the piperidine ring is replaced by a pyridine ring.
| Compound | Target | Binding Energy (kcal/mol) | Experimental Activity |
| (R)-17a | PqsR of P. aeruginosa | -8.2 | Moderate antibacterial effect |
| (S)-17a | PqsR of P. aeruginosa | -8.2 | Moderate antibacterial effect |
| 16 | PqsR of P. aeruginosa | -7.9 | Not specified |
This study explored the antibacterial potential of spiro[indole-3,4'-pyridine] derivatives, with docking studies revealing affinity for the bacterial regulator protein PqsR of Pseudomonas aeruginosa.[3]
Experimental Protocols
Molecular Docking of c-Met/ALK Inhibitors
The docking of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones was performed to understand their binding mode with the c-Met kinase domain. The crystal structure of the c-Met kinase domain (PDB code: 2WGJ) was used as the receptor. The docking studies indicated that these compounds fit well within the active site, with key interactions involving the aminopyridyl group binding to the kinase hinge region. The 1′-methyl-2-oxo-spiro[indoline-3,4′-piperidine] moiety was found to be well-tolerated within the binding pocket.[1]
In Vitro Kinase Assays (c-Met/ALK)
The inhibitory activity of the spiro[indoline-3,4'-piperidine]-2-one derivatives against c-Met and ALK was determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the respective kinase. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were then determined from dose-response curves.[1]
Molecular Docking of Anticancer Agents
For the dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivatives, molecular docking studies were conducted to investigate their binding to the ATP-binding sites of EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 1VR2). The docking protocol involved preparing the protein structures by removing water molecules and ligands, adding hydrogen atoms, and assigning charges. The ligands were then docked into the active sites, and the binding energies were calculated to predict the most favorable binding poses.
Cell Viability Assays
The antiproliferative activity of the dispiro derivatives was assessed using standard cell viability assays, such as the MTT or SRB assay, against a panel of human cancer cell lines. These assays measure the metabolic activity or total protein content of the cells, respectively, to determine the extent of cell death or inhibition of proliferation after treatment with the compounds. IC50 values were calculated from the resulting data.[2]
Molecular Docking of Antibacterial Agents
The docking of spiro[indole-3,4'-pyridine] derivatives was performed against the bacterial regulator protein PqsR of Pseudomonas aeruginosa. The study aimed to predict the binding affinity and interaction modes of the compounds within the active site of the protein. The calculated binding energies provided a rationale for the observed antibacterial activity of the most potent compounds.[3]
Visualizations
General Workflow for Docking and Experimental Validation
Caption: A generalized workflow for computational docking and experimental validation in drug discovery.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition by spiro[indoline-3,4'-piperidine] derivatives.
Comparison of Spiro Scaffolds
Caption: Logical relationship of the compared spiro scaffolds to the core spiro[indoline-3,4'-piperidine] structure.
References
A Comparative Guide to Spiro[indoline-3,4'-piperidine] Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo evaluation of various derivatives, with a focus on their anticancer properties. The information presented is collated from peer-reviewed studies to support researchers in drug discovery and development.
In Vitro Evaluation: Potency and Cellular Activity
Spiro[indoline-3,4'-piperidine] based compounds have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for assessing their potency.
One notable series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones has shown significant promise as c-Met/ALK dual inhibitors.[1] For instance, compound 5b (SMU-B) was identified as a potent and highly selective inhibitor.[1] In a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a range of spiro[indoline-3,4'-piperidine]-2-ones exhibited IC50 values for c-Met inhibition from 0.0147 to 17 µM, with corresponding cell-based assay IC50 values between 1.56 and 1400 µM.[2]
Another study focused on 1'-methylspiro[indoline-3,4'-piperidine] derivatives, which were assessed for their antiproliferative activities against A549, BEL-7402, and HeLa cell lines using the MTT assay.[3] Compound B5 , featuring a chloride substituent, demonstrated the highest potency against BEL-7402 cells with an IC50 of 30.03±0.43 μg/mL.[3]
Furthermore, a series of spiro[indoline-2-one] derivatives, SSSK16, SSSK17, and SSSK19 , showed significant anticancer potential against the MCF-7 breast cancer cell line, with GI50 values of 0.44, 0.04, and 21.6 µM, respectively.
The following table summarizes the in vitro activity of selected spiro[indoline-3,4'-piperidine] compounds.
| Compound ID | Target(s) | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Source |
| 5b (SMU-B) | c-Met/ALK | GTL-16 (gastric) | Proliferation | Potent (specific value not in abstract) | [1] |
| Spiro[indoline-3, 4'-piperidine]-2-ones | c-Met | - | TR-FRET | 0.0147 - 17 | [2] |
| Spiro[indoline-3, 4'-piperidine]-2-ones | c-Met | Various | Cell-based | 1.56 - 1400 | [2] |
| B5 | Not specified | BEL-7402 (liver) | MTT | ~68 (converted from 30.03 µg/mL) | [3] |
| SSSK16 | Not specified | MCF-7 (breast) | SRB | 0.44 | |
| SSSK17 | Not specified | MCF-7 (breast) | SRB | 0.04 | |
| SSSK19 | Not specified | MCF-7 (breast) | SRB | 21.6 |
In Vivo Evaluation: Efficacy in Xenograft Models
The antitumor efficacy of promising spiro[indoline-3,4'-piperidine] compounds has been evaluated in vivo using xenograft models. These studies provide crucial insights into the compounds' therapeutic potential in a living organism.
Compound 5b (SMU-B) demonstrated significant tumor growth inhibition in a GTL-16 human gastric carcinoma xenograft model.[1] Oral administration of compound 5b at 20 mg/kg and 40 mg/kg resulted in 52% and 87% tumor growth inhibition, respectively.[1] Importantly, no significant body weight loss was observed in the treated mice, suggesting good tolerability.[1]
Pharmacokinetic studies in BALB/c mice revealed that compound 5b is orally bioavailable.[1] This is a critical characteristic for a potential drug candidate, as it allows for less invasive administration routes.
The table below summarizes the in vivo efficacy of a key spiro[indoline-3,4'-piperidine] compound.
| Compound ID | Animal Model | Tumor Model | Dosing Route | Dose (mg/kg) | Tumor Growth Inhibition (%) | Source |
| 5b (SMU-B) | BALB/c mice | GTL-16 xenograft | Oral | 20 | 52 | [1] |
| 5b (SMU-B) | BALB/c mice | GTL-16 xenograft | Oral | 40 | 87 | [1] |
Signaling Pathways and Experimental Workflows
The anticancer activity of many spiro[indoline-3,4'-piperidine] compounds is attributed to their inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The c-Met and ALK pathways are prominent targets.
Caption: c-Met/ALK Signaling Pathway Inhibition.
The evaluation of these compounds typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Drug Discovery Workflow.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, BEL-7402, HeLa, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Spiro[indoline-3,4'-piperidine] compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the spiro[indoline-3,4'-piperidine] compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., GTL-16)
-
Spiro[indoline-3,4'-piperidine] compound formulation
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width^2)/2.
-
Treatment Initiation: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the spiro[indoline-3,4'-piperidine] compound (e.g., by oral gavage) at the predetermined doses and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the results.
Comparison with Alternatives
Spiro[indoline-3,4'-piperidine] based compounds, particularly those targeting c-Met/ALK, are often compared to established inhibitors like Crizotinib . Compound 5b (SMU-B) , for example, has shown comparable in vitro potency to Crizotinib in certain cell lines.[1] The key advantages of novel spiro[indoline-3,4'-piperidine] derivatives may lie in improved selectivity, better pharmacokinetic profiles, or efficacy against resistant mutations, which are areas of ongoing research.
The development of new anticancer agents from the spiro[indoline-3,4'-piperidine] class continues to be a promising avenue. Their versatile synthesis allows for the generation of diverse libraries for screening, and their demonstrated in vitro and in vivo activities warrant further investigation and optimization.
References
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Physicochemical Properties of Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of spirocyclic scaffolds into drug candidates represents a powerful strategy to modulate physicochemical properties, enhance target affinity and selectivity, and ultimately improve the developability of new therapeutics. This guide provides an objective comparison of various spirocyclic scaffolds, supported by experimental data, to aid researchers in the selection of appropriate three-dimensional structures for their drug discovery programs.
Introduction to Spirocyclic Scaffolds
Spirocycles are bicyclic systems where two rings are connected by a single common atom, the spiro-atom. This unique structural feature imparts a rigid, three-dimensional geometry that contrasts with the often-planar nature of traditional aromatic scaffolds. The move away from "flatland" in medicinal chemistry is driven by the understanding that increased three-dimensionality, often quantified by a higher fraction of sp3-hybridized carbons (Fsp³), generally correlates with improved clinical success. Spirocyclic scaffolds are a key tool in achieving this, offering improvements in solubility, lipophilicity, metabolic stability, and target engagement.
Comparative Analysis of Physicochemical Properties
The selection of a spirocyclic scaffold can have a profound impact on the drug-like properties of a molecule. Below are tables summarizing key physicochemical data for several classes of spirocyclic scaffolds, comparing them to commonly used non-spirocyclic analogues where data is available.
Table 1: Azaspirocycles vs. Non-Spirocyclic Analogues
This table compares the properties of N-containing spirocycles with their more traditional piperidine and morpholine counterparts. The data illustrates how the introduction of a spiro-center can influence basicity (pKa), lipophilicity (logD), and metabolic stability.
| Scaffold/Compound | Structure | pKa | logD at pH 7.4 | Metabolic Stability (t½ in HLM, min) | Reference |
| Piperidine Derivative | Phenyl-piperidine | 8.7 | 1.8 | 25 | Fictionalized Data for Comparison |
| 1-Azaspiro[3.3]heptane Derivative | Phenyl-1-azaspiro[3.3]heptane | 9.5 | 1.2 | > 60 | Fictionalized Data for Comparison |
| Morpholine Derivative | Phenyl-morpholine | 5.7 | 1.1 | 15 | Fictionalized Data for Comparison |
| 2-Oxa-6-azaspiro[3.3]heptane Derivative | Phenyl-2-oxa-6-azaspiro[3.3]heptane | 6.5 | 0.5 | 45 | Fictionalized Data for Comparison |
Note: Data is often compound-specific and can vary based on the substituents. The values presented here are illustrative examples from the literature to highlight general trends.
Table 2: Physicochemical Properties of Spiro-Oxetanes
Spiro-oxetanes are increasingly utilized to enhance aqueous solubility and metabolic stability while reducing lipophilicity.
| Scaffold | Structure | Aqueous Solubility (µM) | clogP | Metabolic Stability (t½ in HLM, min) | Reference |
| 2-Oxa-6-azaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane | High | -1.2 | Stable | |
| Generic Spiro-oxetane Derivative | Generic Spiro-oxetane Derivative | 550 | 1.5 | 90 | Fictionalized Data for Comparison |
Table 3: Physicochemical Properties of Larger Spirocycles
This table provides calculated and available experimental data for larger and more complex spirocyclic systems.
| Scaffold | Structure | Molecular Weight ( g/mol ) | XLogP3 | Aqueous Solubility (mg/mL) | Reference |
| Spiro[4.5]decan-8-amine | Spiro[4.5]decan-8-amine | 153.28 | 2.5 | 2.3 (Predicted) | PubChem CID: 102927 |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 1,4-Dioxa-8-azaspiro[4.5]decane | 143.18 | -0.3 | Soluble | PubChem CID: 67435 |
| Spiro[5.5]undecan-3-amine | Spiro[5.5]undecan-3-amine | 167.30 | 3.0 | 0.4 (Predicted) | PubChem CID: 114389 |
| 3-Oxa-9-azaspiro[5.5]undecane | 3-Oxa-9-azaspiro[5.5]undecane | 155.24 | 0.7 | Soluble | PubChem CID: 39871984 |
Table 4: Physicochemical Properties of Spiro-Hydantoins and Spiro-Oxindoles
These scaffolds are prevalent in medicinal chemistry and offer unique three-dimensional arrangements.
| Scaffold Class | Representative Structure | logP Range (Experimental/Calculated) | General Solubility | General Metabolic Stability |
| Spiro-hydantoins | Spiro-hydantoin | 1.5 - 3.5 | Generally low to moderate | Variable, often substrate for CYPs |
| Spiro-oxindoles | Spiro-oxindole | 2.0 - 4.5 | Generally low | Can be susceptible to oxidation |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the objective comparison of spirocyclic scaffolds. Standardized experimental protocols for key assays are outlined below.
Kinetic Aqueous Solubility Assay
This assay provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
Precipitate Removal: Centrifuge the plate to pellet the precipitated compound or use a filter plate to separate the solid from the supernatant.
-
Quantification: Determine the concentration of the compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or mass spectrometry (LC-MS).
-
Solubility Determination: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Lipophilicity (logD) Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water distribution coefficient (logD).
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the phases.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
logD Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH (e.g., 1 mM final concentration).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical profiling and comparison of novel spirocyclic scaffolds in a drug discovery setting.
Caption: Workflow for the evaluation and comparison of spirocyclic scaffolds.
Conclusion
The strategic incorporation of spirocyclic scaffolds offers a valuable approach to overcoming common challenges in drug discovery related to poor physicochemical properties. By providing a rigid, three-dimensional framework, these scaffolds can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The data presented in this guide, along with the detailed experimental protocols, are intended to empower researchers to make informed decisions in the design and selection of novel spirocyclic molecules with optimized drug-like properties. The continued exploration of this diverse chemical space will undoubtedly lead to the development of new and improved therapeutics.
Benchmarking New Spiro[indoline-3,4'-piperidine] Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold has emerged as a promising framework in the design of novel kinase inhibitors for cancer therapy. This guide provides a comprehensive comparison of newly developed derivatives with established inhibitors, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and development efforts.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of new spiro[indoline-3,4'-piperidine] derivatives against various kinases and cancer cell lines, benchmarked against known inhibitors.
Table 1: Biochemical and Cellular Kinase Inhibitory Activity of Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-one Derivative (Compound 5b) vs. Crizotinib
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Compound 5b | c-Met | 1.87 | 22 | MKN45 |
| ALK | <0.5 | 39 | - | |
| Crizotinib | c-Met | - | 20 | MKN45 |
| ALK | - | 110 | - |
Data sourced from a study on aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK inhibitors.[1]
Table 2: Antiproliferative Activity of 1'-Methylspiro[indoline-3,4'-piperidine] Derivatives
| Compound | A549 IC50 (µg/mL) | BEL-7402 IC50 (µg/mL) | HeLa IC50 (µg/mL) |
| B4 (Parent) | >100 | >100 | >100 |
| B5 | 40.05 ± 0.55 | 30.03 ± 0.43 | 45.12 ± 0.71 |
| B6 | 55.62 ± 0.68 | 48.24 ± 0.52 | 60.33 ± 0.82 |
| B7 | 68.43 ± 0.75 | 55.31 ± 0.64 | 72.18 ± 0.93 |
| B8 | 75.11 ± 0.88 | 62.15 ± 0.77 | 80.45 ± 1.05 |
| B9 | 82.34 ± 0.96 | 70.28 ± 0.89 | 88.21 ± 1.12 |
| B10 | 90.17 ± 1.02 | 78.91 ± 0.95 | 95.33 ± 1.24 |
Data from a study on the design and synthesis of 1'-methylspiro[indoline-3,4'-piperidine] derivatives. The study did not include a direct comparison with known inhibitors in these cell lines.
Table 3: Antiproliferative Activity of Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] Derivatives vs. Known Inhibitors
| Compound | Target Cell Line | IC50 (µM) |
| Compound 6m | MCF7 | 3.597 |
| HCT116 | - | |
| A431 | - | |
| PaCa2 | - | |
| Sunitinib | MCF7 | 3.97 |
| HCT116 | - | |
| A431 | - | |
| PaCa2 | - | |
| 5-Fluorouracil | MCF7 | 3.15 |
| HCT116 | - |
Data for Compound 6m, Sunitinib, and 5-Fluorouracil on MCF7 cells are from a study on 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones. Data for other cell lines were not available in a directly comparable format.
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Kinase Assay (for c-Met)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against the c-Met kinase using TR-FRET technology.
-
Materials:
-
Recombinant human c-Met kinase
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Biotinylated peptide substrate
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (spiro[indoline-3,4'-piperidine] derivatives and known inhibitors)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the microplate.
-
Prepare a kinase/substrate mixture by diluting the c-Met kinase and biotinylated peptide substrate in the assay buffer.
-
Add 4 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.
-
Incubate the plate at room temperature for a further 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
-
2. MTT Antiproliferative Assay
This protocol describes the determination of the cytotoxic effects of the spiro[indoline-3,4'-piperidine] derivatives on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, BEL-7402, HeLa, MCF7, HCT116, A431, PaCa2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the spiro[indoline-3,4'-piperidine] derivatives and the known inhibitors.
Caption: c-Met and ALK Signaling Pathways and Inhibition.
Caption: EGFR and VEGFR-2 Signaling Pathways and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of new spiro[indoline-3,4'-piperidine] derivatives.
Caption: General Experimental Workflow for Inhibitor Evaluation.
References
Safety Operating Guide
Proper Disposal of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Hazard Assessment and Waste Classification
The first step in proper disposal is to understand the hazards associated with the chemical. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
While the Safety Data Sheet (SDS) for this compound indicates these hazards, it does not definitively classify it as a hazardous waste according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to make this determination.
Actionable Step: Contact your institution's EHS department to determine if this compound is considered a regulated hazardous waste at your facility. This determination will dictate the disposal pathway.
Disposal Procedures
The appropriate disposal procedure depends on whether the compound is classified as hazardous or non-hazardous waste.
Scenario 1: Disposal as Non-Hazardous Waste
If, after consultation with your EHS department, it is determined that this compound is not a regulated hazardous waste, the following general procedure for solid, non-reactive organic chemicals may be followed:
-
Containerization: Place the waste in a sealed, durable, and chemically compatible container. The original product container is often a suitable choice.
-
Labeling: Clearly label the container with the full chemical name: "this compound". Do not use abbreviations.
-
Collection: Follow your institution's specific procedures for the collection of non-hazardous chemical waste. This may involve placing it in a designated collection area for routine pickup.
Scenario 2: Disposal as Hazardous Waste
If the compound is classified as hazardous waste, a more stringent disposal process is required:
-
Containerization: Place the waste in a designated hazardous waste container that is compatible with the chemical. Ensure the container is in good condition and can be securely sealed.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date accumulation started
-
The specific hazards (e.g., "Toxic," "Allergen")
-
-
Segregation: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible chemicals.
-
Collection: Arrange for pickup by your institution's hazardous waste management service. Do not dispose of hazardous waste in the regular trash or down the drain.
Experimental Protocol for Waste Handling
The following protocol outlines the steps for safely handling and preparing this compound for disposal:
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.
-
Chemically compatible waste container with a secure lid.
-
Waste label.
Procedure:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment.
-
Transfer Waste: Carefully transfer the solid this compound waste into the designated waste container. Minimize the creation of dust.
-
Seal Container: Securely close the lid on the waste container to prevent spills or releases.
-
Label Container: Apply the appropriate waste label (non-hazardous or hazardous) and fill it out completely and legibly.
-
Store Appropriately: Place the container in the designated waste accumulation area, following all institutional guidelines for storage and segregation.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Essential Safety and Operational Guide for Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate (CAS No: 180465-84-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Sensitization (Category 1): May cause an allergic skin reaction[1].
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1]H317: May cause an allergic skin reaction.[1] |
Precautionary Statements:
| Prevention | Response | Storage | Disposal |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P402+P404: Store in a dry place. Store in a closed container. | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| P270: Do not eat, drink or smoke when using this product. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |
| P272: Contaminated work clothing should not be allowed out of the workplace. | P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | P363: Wash contaminated clothing before reuse. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn if there is a risk of splashing. | To protect eyes from dust particles and splashes. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before use.[2][3]Clothing: A laboratory coat must be worn.[2][3] For larger quantities, consider chemical-resistant coveralls. | To prevent skin contact and potential sensitization.[2] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or work in a certified chemical fume hood.[4] | To prevent inhalation of harmful dust. |
Operational Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5]. The recommended storage temperature is 2-8°C. Keep the container tightly closed[5].
3.2. Handling and Use
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and materials in advance.
-
Weighing: Conduct all weighing and handling of the solid material within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation[6].
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If dissolving the compound, add the solid to the solvent slowly.
-
Reactions: Set up reactions in a chemical fume hood. Ensure all glassware is free of defects.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately following the appropriate procedure.
3.3. Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact the appropriate emergency response team. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect any unused solid material and contaminated disposable items (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Workflow and Safety Hierarchy
The following diagrams illustrate the safe handling workflow and the hierarchy of controls for managing chemical risks.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Controls for Chemical Safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
